Product packaging for Lenvatinib-d4(Cat. No.:)

Lenvatinib-d4

Cat. No.: B12298835
M. Wt: 430.9 g/mol
InChI Key: WOSKHXYHFSIKNG-RRVWJQJTSA-N
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Description

Lenvatinib-d4 is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19ClN4O4 B12298835 Lenvatinib-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2

InChI Key

WOSKHXYHFSIKNG-RRVWJQJTSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)[2H]

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Origin of Product

United States

Foundational & Exploratory

Lenvatinib-d4 chemical properties and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Properties and Stability of Lenvatinib-d4

Introduction

This compound is the deuterated form of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor.[1] Lenvatinib targets a range of receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression, including Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[2][3] Due to its isotopic labeling, this compound serves as an essential internal standard for the quantification of Lenvatinib in biological matrices by mass spectrometry-based assays, such as GC- or LC-MS.[2] This guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies related to this compound for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical properties closely matching its non-deuterated counterpart. Key chemical identifiers and properties are summarized below.

PropertyValueReference(s)
Formal Name 4-[3-chloro-4-[[(cyclopropyl-2,2,3,3-d4-amino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide[2]
CAS Number 2264050-65-7[2]
Molecular Formula C₂₁H₁₅D₄ClN₄O₄[2][4][5]
Molecular Weight 430.9 g/mol [2][6]
Monoisotopic Mass 430.1345898 Da[6]
Purity ≥99% deuterated forms (d₁-d₄)[2]
Synonyms E7080-d4, 4-[3-Chloro-4-[(cyclopropylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide-d4[1][4]
SMILES COC(C(C(N)=O)=C1)=CC2=C1C(OC3=CC(Cl)=C(NC(NC4C([2H])([2H])C4([2H])[2H])=O)C=C3)=CC=N2[2][5]
InChI Key WOSKHXYHFSIKNG-RRVWJQJTSA-N[2]

Solubility and Storage

Proper storage and handling are critical to maintain the integrity and stability of this compound. The compound is typically supplied as a solid.

ConditionRecommendationReference(s)
Solid (Powder) Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][7]
In Solvent Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Shipping Shipped at ambient room temperature in the continental US; conditions may vary for other locations.[1][2][7]
Solubility Soluble in DMSO (≥12.78 mg/mL), DMF, and Methanol.[1][2]

Note: The manufacturer cautions that hygroscopic DMSO can significantly impact the solubility of the product.[1]

Stability Profile

While specific degradation studies for this compound are not extensively published, the stability of the parent compound, Lenvatinib, provides a strong indication of its likely behavior under stress conditions. Lenvatinib has been shown to be sensitive to hydrolysis but relatively stable under other conditions.

Stress ConditionObservationReference(s)
Acidic Hydrolysis Sensitive; degradation products (DP I and IV) were observed.[8]
Alkaline Hydrolysis Sensitive; degradation products (DP II, III, and V) were detected.[8]
Neutral Hydrolysis Comparatively stable.[8]
Oxidative Comparatively stable.[8]
Thermal Comparatively stable; no decomposition if used according to specifications.[8]
Photolytic Comparatively stable.[8]

The susceptibility to hydrolysis highlights the need for careful control of pH and moisture when preparing solutions or designing liquid formulations.[8]

Experimental Protocols

As this compound is primarily used as an internal standard, its analytical characterization is crucial. The following protocols are based on established methods for the analysis of Lenvatinib.

Purity and Stability Assessment by RP-HPLC

This method can be used for routine analysis and to monitor the stability of this compound in bulk and pharmaceutical forms.

  • Instrumentation: Waters HPLC with Auto-Sampler (e.g., Separation module 2695) and a Photo Diode Array (PDA) detector.[9][10]

  • Column: Thermosil C18 (4.5 x 150 mm, 5.0 µm particle size).[9][10]

  • Mobile Phase: A mixture of Methanol and Water (65:35% v/v).[9][10]

  • Flow Rate: 0.8 mL/min.[9][10]

  • Detection Wavelength: 265 nm.[9][10]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol).

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 30 µg/mL - 150 µg/mL for Lenvatinib).[9]

    • Filter all solutions through a 0.22 µm filter before injection.

    • Inject the samples into the HPLC system and record the chromatograms.

    • The purity is determined by calculating the area percentage of the principal peak relative to the total peak area. For stability studies, the peak area of this compound is monitored over time under various stress conditions.

Stress Degradation Protocol

To evaluate the intrinsic stability of this compound, forced degradation studies can be performed based on ICH guidelines.

  • Acid Hydrolysis: Incubate the drug solution in 0.1 N HCl at 80°C for a specified period.

  • Alkaline Hydrolysis: Incubate the drug solution in 0.1 N NaOH at 80°C for a specified period.

  • Neutral Hydrolysis: Reflux the drug solution in water at 80°C.

  • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for several hours.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.

After exposure, samples are neutralized (if necessary), diluted, and analyzed by the RP-HPLC method described above to quantify the remaining parent compound and identify degradation products.

Mechanism of Action and Metabolism

Lenvatinib functions by inhibiting multiple RTKs, thereby blocking key signaling pathways involved in cell proliferation and angiogenesis.[3]

Lenvatinib_MoA Lenvatinib Lenvatinib RTKs VEGFR1-3 FGFR1-4 PDGFRα, KIT, RET Lenvatinib->RTKs Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTKs->Downstream Activates Effects Angiogenesis Tumor Growth Metastasis Downstream->Effects Promotes

Caption: Lenvatinib inhibits multiple RTKs, blocking pro-oncogenic signaling.

The metabolism of Lenvatinib is complex, involving primary pathways mediated by Cytochrome P450 3A (CYP3A) and aldehyde oxidase (AO), as well as a unique glutathione (GSH) conjugation pathway observed in monkeys.[3][11]

Lenvatinib_Metabolism Lenvatinib Lenvatinib M2 M2 (Desmethylated) Lenvatinib->M2 M3 M3 (N-oxide) Lenvatinib->M3 M3_prime M3' (Quinolinone form) Lenvatinib->M3_prime GSH_pathway GSH Conjugation & Rearrangement Lenvatinib->GSH_pathway M2_prime M2' (Quinolinone form of M2) M2->M2_prime Final_Metabolites Further Metabolites (e.g., Dimers, Conjugates) GSH_pathway->Final_Metabolites cyp3a CYP3A cyp3a->Lenvatinib ao Aldehyde Oxidase ao->Lenvatinib ao->M2

References

A Technical Guide to the Synthesis and Isotopic Purity of Lenvatinib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Lenvatinib-d4, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

Introduction

Lenvatinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes. Its deuterated counterpart, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1][2] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical properties, making it an ideal tool for sensitive and accurate bioanalytical assays.

Synthesis of this compound

The synthesis of this compound mirrors the synthetic strategies employed for Lenvatinib, with the key difference being the introduction of deuterium atoms via a deuterated precursor. The most logical and efficient approach involves the use of cyclopropylamine-d4 in the final urea formation step. A plausible synthetic pathway is outlined below.

Synthetic Pathway

The synthesis can be conceptualized as a two-part process: the preparation of the quinoline core and the deuterated side chain, followed by their coupling.

G cluster_0 Quinoline Core Synthesis cluster_1 Deuterated Side Chain Synthesis A 4-chloro-7-methoxyquinoline-6-carboxamide G This compound A->G Coupling Reaction B 4-amino-3-chlorophenol D Intermediate Carbamate B->D Reaction with C C Phenyl Chloroformate F 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d4)urea D->F Reaction with E E Cyclopropylamine-d4 F->G G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 NMR Analysis A This compound Sample B Dissolution in appropriate solvent A->B C LC Separation B->C F 1H and/or 2H NMR Spectroscopy B->F D Mass Spectrometry Detection (High Resolution MS) C->D E Data Analysis: Isotopologue Distribution D->E I Isotopic Purity Report E->I G Quantitative NMR (qNMR) F->G H Data Analysis: Deuterium Incorporation G->H H->I

References

Lenvatinib: A Comprehensive Technical Guide to its Mechanism of Action for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Lenvatinib, a multi-kinase inhibitor pivotal in the treatment of various solid tumors. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, cellular effects, and signaling pathways modulated by Lenvatinib, supported by quantitative data, detailed experimental methodologies, and visual representations of complex biological processes.

Introduction

Lenvatinib is an oral receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-tumor activity across a range of malignancies, including hepatocellular carcinoma, thyroid cancer, and renal cell carcinoma.[1][2] Its efficacy stems from its ability to simultaneously target multiple key signaling pathways implicated in tumor progression, angiogenesis, and metastasis. This guide will dissect the intricate mechanisms through which Lenvatinib exerts its therapeutic effects.

Molecular Targets and Binding Kinetics

Lenvatinib's primary mechanism of action involves the inhibition of several receptor tyrosine kinases. Extensive biochemical assays have quantified its potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT proto-oncogene receptor tyrosine kinase (KIT), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3][4]

Crystallographic studies have revealed that Lenvatinib exhibits a distinct Type V binding mode to the ATP-binding site of VEGFR2.[3][5] This unique interaction, involving both the ATP-binding site and a neighboring region via its cyclopropane ring, contributes to its rapid and potent inhibition of kinase activity.[3]

Quantitative Inhibition Data

The inhibitory potency of Lenvatinib against its key targets has been determined through various in vitro kinase assays, with the resulting half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) summarized below.

TargetIC50 (nM)Ki (nM)
VEGFR1 (Flt-1)22[4][6]1.3[7]
VEGFR2 (KDR)4.0[4][6]0.74[7]
VEGFR3 (Flt-4)5.2[4][6]0.71[7]
FGFR146[4][6]22[7]
FGFR2-8.2[7]
FGFR3-15[7]
PDGFRα51[4][6]-
PDGFRβ39[4]-
KIT100[4]11[7]
RET-1.5[7]

Signaling Pathway Inhibition

By targeting multiple RTKs, Lenvatinib disrupts critical downstream signaling cascades that drive tumor growth and angiogenesis. The primary pathways affected are the MAPK and PI3K/Akt pathways.

VEGFR Signaling Pathway

The inhibition of VEGFRs, particularly VEGFR2, is central to Lenvatinib's anti-angiogenic effects. By blocking VEGF-mediated signaling, Lenvatinib prevents the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR

VEGFR Signaling Pathway Inhibition by Lenvatinib.
FGFR Signaling Pathway

Lenvatinib's inhibition of FGFRs is crucial for its direct anti-proliferative effects on tumor cells, particularly in cancers with aberrant FGFR signaling. This action disrupts downstream MAPK and PI3K/Akt signaling, leading to cell cycle arrest and apoptosis.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lenvatinib Lenvatinib Lenvatinib->FGFR

FGFR Signaling Pathway Inhibition by Lenvatinib.

Experimental Protocols

The characterization of Lenvatinib's mechanism of action relies on a suite of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity of Lenvatinib against purified kinase enzymes.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (e.g., for VEGFR, FGFR)

  • Reagent Preparation:

    • Prepare a serial dilution of Lenvatinib in DMSO.

    • Dilute the kinase and biotinylated substrate in the appropriate kinase buffer.

    • Prepare ATP solution in kinase buffer.

    • Prepare the detection mixture containing Europium cryptate-labeled anti-phospho-specific antibody and XL665-conjugated streptavidin in detection buffer containing EDTA.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the Lenvatinib dilution or DMSO (control).

    • Add 4 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the detection mixture.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the Lenvatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Activity

  • Plate Coating:

    • Coat a 96-well plate with a substrate-specific capture antibody overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Kinase Reaction:

    • In a separate plate, perform the kinase reaction as described for the HTRF assay (without biotinylated substrate).

  • Detection:

    • Transfer the kinase reaction mixture to the coated ELISA plate and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add a phospho-specific primary antibody and incubate for 1-2 hours.

    • Wash the plate.

    • Add an HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the Lenvatinib concentration to determine the IC50 value.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Lenvatinib, Kinase, Substrate, ATP) start->reagent_prep kinase_reaction Kinase Reaction (Incubate reagents) reagent_prep->kinase_reaction detection Detection kinase_reaction->detection htrf HTRF Detection (Add Eu-cryptate & SA-XL665) detection->htrf HTRF elisa ELISA Detection (Transfer to coated plate, add antibodies) detection->elisa ELISA read_plate Read Plate htrf->read_plate elisa->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

General Workflow for In Vitro Kinase Inhibition Assays.
Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effect of Lenvatinib on cancer cell lines.

A. CCK-8/WST-8 Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of Lenvatinib or DMSO (vehicle control) for 48-72 hours.

  • Assay:

    • Add 10 µL of CCK-8 or WST-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control and plot against Lenvatinib concentration to determine the IC50 value.

B. BrdU Incorporation Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the CCK-8 assay.

  • BrdU Labeling:

    • During the final 2-4 hours of treatment, add BrdU labeling solution to each well.

  • Fixation and Denaturation:

    • Fix the cells with a fixing solution (e.g., 4% paraformaldehyde).

    • Denature the DNA with 2N HCl to expose the incorporated BrdU.

  • Detection:

    • Incubate with an anti-BrdU antibody.

    • Incubate with an HRP-conjugated secondary antibody.

    • Add TMB substrate and stop the reaction.

  • Measurement and Analysis:

    • Measure the absorbance at 450 nm and determine the IC50 value as described above.

Cell_Proliferation_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding treatment Treatment with Lenvatinib (48-72 hours) cell_seeding->treatment assay_type Assay Type treatment->assay_type cck8 CCK-8/WST-8 Assay (Add reagent, incubate) assay_type->cck8 Metabolic brdu BrdU Assay (Label, fix, denature, add antibodies) assay_type->brdu DNA Synthesis read_plate Read Absorbance (450 nm) cck8->read_plate brdu->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

General Workflow for Cell-Based Proliferation Assays.

Conclusion

Lenvatinib's mechanism of action is characterized by its potent and multi-targeted inhibition of key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Its unique binding mode and broad-spectrum activity against VEGFR, FGFR, and other RTKs result in the effective blockade of downstream MAPK and PI3K/Akt signaling pathways. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of Lenvatinib and other novel kinase inhibitors, facilitating further advancements in targeted cancer therapy.

References

An In-Depth Technical Guide to the Lenvatinib-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Lenvatinib-d4. This compound is the deuterium-labeled form of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. The deuterated standard is essential for quantitative bioanalytical assays, such as those using mass spectrometry, where it serves as an internal standard.

Data Presentation: Summary of Quantitative Data

A Certificate of Analysis for a reference standard like this compound provides critical information about its identity, purity, and quality. The data is typically presented in a tabular format for clarity and easy comparison against specifications.

Table 1: Typical Certificate of Analysis Data for this compound [1]

Test Parameter Specification Methodology Purpose
Appearance Off-white to pink solidVisual InspectionConfirms the physical state and appearance of the material.
Molecular Formula C₂₁H₁₅D₄ClN₄O₄Elemental AnalysisVerifies the elemental composition of the molecule.
Molecular Weight 430.88Mass SpectrometryConfirms the mass of the molecule, accounting for the deuterium atoms.
¹H NMR Spectrum Consistent with structure¹H NMR SpectroscopyConfirms the chemical structure and the position of deuterium labeling.
LCMS Consistent with structureLC-MSConfirms both the retention time and mass, providing a high degree of confidence in the compound's identity.
Purity (HPLC) ≥99.5%HPLCQuantifies the percentage of the desired compound, separating it from any impurities.
Isotopic Enrichment ≥99% (e.g., d₄=99.85%)Mass SpectrometryDetermines the percentage of the deuterated form relative to the non-deuterated and partially deuterated forms.

Experimental Protocols: Detailed Methodologies

The analytical methods cited in the CoA are based on standardized and validated protocols. Below are detailed methodologies representative of those used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method separates this compound from potential impurities, allowing for accurate purity determination.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., YMC C18, 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase is a 30:70 (v/v) mixture of water and methanol. The mobile phase should be filtered through a 0.22 µm filter and degassed prior to use.

  • Flow Rate: A constant flow rate, typically 0.6 mL/min, is maintained.

  • Column Temperature: The analysis is usually performed at ambient temperature.

  • Injection Volume: A 20 µL injection volume is standard.

  • Detection: The detector is set to a wavelength where Lenvatinib has high absorbance, typically 240 nm.

  • Data Analysis: The area of the this compound peak is measured and expressed as a percentage of the total peak area in the chromatogram to determine the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

LC-MS is a powerful technique that confirms the identity and isotopic purity of this compound.

  • Liquid Chromatography: The LC setup is similar to the HPLC protocol described above, designed to deliver a pure peak of the analyte into the mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in the positive ion mode is typically used.

    • Mass Analyzer: A tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion and the analysis of its fragments.

    • Multiple Reaction Monitoring (MRM): This mode is used for high specificity and sensitivity. The mass spectrometer is set to monitor the transition of the parent ion to a specific daughter ion.

      • For Lenvatinib (unlabeled): m/z 427.1 → 370

      • For this compound (internal standard): m/z 431.1 → 370

  • Data Analysis:

    • Identity Confirmation: The presence of a peak at the correct retention time with the expected parent ion mass (m/z 431.1) confirms the identity of this compound.

    • Isotopic Enrichment: By analyzing the relative intensities of the signals for the d4 (m/z 431.1) and d0 (m/z 427.1) forms, the isotopic purity can be accurately calculated.

¹H NMR Spectroscopy for Structural Confirmation

¹H NMR is used to confirm the molecular structure and verify the location of the deuterium labels.

  • Sample Preparation: 5-10 mg of the this compound sample is dissolved in approximately 0.7 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), as Lenvatinib is soluble in DMSO.[2][3] The solution is then transferred to a 5 mm NMR tube.[4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.[5]

  • Acquisition Parameters:

    • Experiment: A standard 1D proton experiment is performed.

    • Temperature: The sample is analyzed at room temperature.

    • Referencing: The solvent peak (DMSO at ~2.50 ppm) is used as a reference.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic peaks of the Lenvatinib structure. For this compound, the signals corresponding to the protons on the cyclopropylamine moiety, which have been replaced by deuterium, will be absent. This absence confirms the successful and specific deuteration of the molecule.

Mandatory Visualization: Signaling Pathways and Workflows

Lenvatinib Mechanism of Action: Inhibition of Key Signaling Pathways

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that blocks several signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the primary targets of Lenvatinib.

G cluster_ligands Growth Factors (Ligands) cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa KIT_ligand SCF KIT KIT KIT_ligand->KIT RET_ligand GDNF RET RET RET_ligand->RET MAPK_path RAS-RAF-MEK-ERK (MAPK Pathway) VEGFR->MAPK_path PI3K_path PI3K-AKT-mTOR Pathway VEGFR->PI3K_path Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->MAPK_path PDGFRa->MAPK_path KIT->PI3K_path RET->PI3K_path Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Tumor Cell Proliferation MAPK_path->Proliferation Survival Tumor Cell Survival PI3K_path->Survival

Caption: Lenvatinib inhibits multiple RTKs and their downstream pathways.

Experimental Workflow for this compound Analysis

The logical flow of analysis for a this compound reference standard ensures its quality and suitability for its intended use.

G cluster_sample Sample Receipt cluster_analysis Analytical Testing cluster_data Data Review cluster_disposition Final Disposition Sample This compound Batch HPLC HPLC Purity Sample->HPLC LCMS LC-MS Identity & Isotopic Enrichment Sample->LCMS NMR ¹H NMR Structure Sample->NMR Visual Visual Appearance Sample->Visual Data_Review Compare Results to Specifications HPLC->Data_Review LCMS->Data_Review NMR->Data_Review Visual->Data_Review CoA Generate Certificate of Analysis Data_Review->CoA

References

Deuterated Lenvatinib: A Technical Guide to a Potential Next-Generation Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenvatinib is a potent multi-tyrosine kinase inhibitor (TKI) approved for the treatment of several cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2] Its mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and other kinases crucial for tumor growth and angiogenesis.[3] Despite its efficacy, opportunities may exist to enhance its pharmacokinetic profile, potentially leading to improved therapeutic outcomes. This technical guide explores the prospective development of a deuterated form of lenvatinib. By strategically replacing hydrogen atoms with deuterium at sites of metabolic vulnerability, it is hypothesized that the metabolic rate of lenvatinib can be slowed, leading to a more favorable pharmacokinetic profile. This document provides a comprehensive overview of lenvatinib's metabolism, a rationale for deuteration, proposed experimental protocols for the synthesis and evaluation of a deuterated analog, and a comparative (partially hypothetical) data summary.

Introduction to Lenvatinib and the Rationale for Deuteration

Lenvatinib exerts its anti-cancer effects by targeting multiple signaling pathways involved in tumorigenesis.[4][5] It is metabolized in the liver primarily by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase.[1][3][6] This extensive metabolism can influence its plasma concentration and half-life.

The "deuterium kinetic isotope effect" is a well-established principle in medicinal chemistry where the replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond at a site of enzymatic metabolism can slow down the rate of metabolic reactions.[4] This can lead to several potential advantages, including:

  • Increased half-life and exposure: A slower rate of metabolism can prolong the drug's presence in the body.

  • Reduced dosing frequency: A longer half-life may allow for less frequent administration, improving patient convenience and compliance.

  • Potentially improved safety profile: By altering metabolic pathways, the formation of certain metabolites might be reduced.

Given that lenvatinib undergoes significant metabolism, it represents a promising candidate for deuteration to potentially enhance its therapeutic index.

Lenvatinib Signaling Pathway

Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs) on the cell surface, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The diagram below illustrates the key pathways targeted by lenvatinib.

G Lenvatinib Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR KIT KIT KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR RET RET RET->RAS_RAF_MEK_ERK RET->PI3K_AKT_mTOR Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Angiogenesis Survival Survival Transcription->Survival Cell Survival Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->KIT Lenvatinib->RET

Lenvatinib's inhibition of multiple RTKs and downstream signaling pathways.

Comparative Pharmacokinetic Data

The following table summarizes the known pharmacokinetic parameters of lenvatinib and the hypothesized parameters for a deuterated version. The values for deuterated lenvatinib are projected based on the expected impact of the kinetic isotope effect on metabolism.

ParameterLenvatinib (Non-deuterated)Deuterated Lenvatinib (Hypothesized)
Metabolism CYP3A4, Aldehyde Oxidase[1][3]Slower metabolism by CYP3A4 and Aldehyde Oxidase
Half-life (t½) ~28 hours[3]> 28 hours
Tmax 1-4 hours[3]1-4 hours
Bioavailability ~85%~85%
Protein Binding 98-99%98-99%
Excretion ~64% feces, ~25% urine[3]Primarily feces and urine, potentially slower elimination

Experimental Protocols

Synthesis of Deuterated Lenvatinib

The synthesis of a deuterated lenvatinib analog would involve the use of deuterated starting materials or reagents at the positions identified as susceptible to metabolic oxidation. Based on the known metabolism of lenvatinib, key sites for deuteration would be the N-descyclopropyl and O-desmethyl positions.[7] A generalized synthetic scheme is proposed below.

G Proposed Synthesis Workflow for Deuterated Lenvatinib Start Deuterated Precursors (e.g., deuterated cyclopropylamine, deuterated methylating agent) Step1 Synthesis of Deuterated Key Intermediates Start->Step1 Step2 Coupling of Intermediates to form Deuterated Lenvatinib Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 Step4 Characterization (NMR, Mass Spectrometry) Step3->Step4

A generalized workflow for the synthesis of deuterated lenvatinib.

Detailed Protocol:

  • Synthesis of Deuterated 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d4)-urea:

    • React 4-amino-3-chlorophenol with a suitable carbonylating agent (e.g., phenyl chloroformate).

    • React the resulting intermediate with commercially available cyclopropylamine-d4.

  • Synthesis of 4-chloro-7-(methoxy-d3)-quinoline-6-carboxamide:

    • Synthesize the quinoline core structure following established literature procedures.

    • Introduce the deuterated methoxy group using a deuterated methylating agent (e.g., iodomethane-d3) in the presence of a suitable base.

  • Coupling Reaction:

    • Couple the two deuterated intermediates under basic conditions to yield the final deuterated lenvatinib molecule.

  • Purification and Characterization:

    • Purify the final product using column chromatography.

    • Confirm the structure and deuterium incorporation using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated lenvatinib with non-deuterated lenvatinib in human liver microsomes.

Protocol:

  • Incubation: Incubate deuterated and non-deuterated lenvatinib (1 µM) with human liver microsomes (0.5 mg/mL) and an NADPH-generating system at 37°C.

  • Time Points: Collect samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated lenvatinib in rats.

Protocol:

  • Dosing: Administer a single oral dose of deuterated or non-deuterated lenvatinib (e.g., 10 mg/kg) to male Sprague-Dawley rats.

  • Blood Sampling: Collect blood samples via tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to obtain plasma.

  • Bioanalysis: Quantify the plasma concentrations of the parent drug and major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, using non-compartmental analysis.

Conclusion and Future Directions

The development of a deuterated version of lenvatinib presents a compelling opportunity to improve upon a clinically validated anti-cancer agent. By leveraging the kinetic isotope effect, a deuterated analog has the potential to exhibit a more favorable pharmacokinetic profile, which could translate into improved efficacy, safety, and patient compliance. The experimental protocols outlined in this guide provide a roadmap for the synthesis and preclinical evaluation of such a compound. Further studies will be necessary to fully characterize the pharmacological properties of deuterated lenvatinib and to determine its potential clinical benefits.

References

Lenvatinib-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Lenvatinib-d4, a deuterated analog of the multi-kinase inhibitor Lenvatinib. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and pathway visualizations.

Core Compound Data

This compound, the deuterated form of Lenvatinib, is primarily utilized as an internal standard for the quantification of Lenvatinib in various analytical methodologies, such as GC- or LC-MS.[1] Its physical and chemical properties are crucial for accurate experimental design and execution.

ParameterValueSource(s)
CAS Number 2264050-65-7[1][2]
Molecular Formula C₂₁H₁₅D₄ClN₄O₄[1][3][4][5][6]
Molecular Weight 430.9 g/mol [1][7]
Synonyms 4-[3-Chloro-4-[[(cyclopropyl-2,2,3,3-d₄-amino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide[1]

Experimental Protocols

This compound is instrumental in pharmacokinetic (PK) and bioanalytical assays due to its near-identical chemical properties to Lenvatinib, with the key difference being the mass. This allows it to be distinguished in mass spectrometry, making it an ideal internal standard for accurate quantification of the parent drug in biological matrices.

General Protocol for Quantification of Lenvatinib in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general methodology. Specific parameters such as column type, mobile phase composition, and mass spectrometer settings should be optimized for the specific instrumentation and matrix being used.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum/tissue homogenate, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Lenvatinib concentrations).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions (Example)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Lenvatinib from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lenvatinib: Precursor ion > Product ion (to be determined based on the instrument).

    • This compound: Precursor ion > Product ion (to be determined, will be shifted by +4 Da from Lenvatinib).

  • Data Analysis: The concentration of Lenvatinib in the sample is determined by calculating the peak area ratio of Lenvatinib to this compound and comparing it to a standard curve.

Signaling Pathways

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.[2] By inhibiting these receptor tyrosine kinases, Lenvatinib disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.

Lenvatinib's Mechanism of Action: Inhibition of Key Signaling Pathways

The following diagram illustrates the primary signaling pathways inhibited by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival Bioanalytical_Workflow A Method Development B Sample Preparation Optimization (e.g., Protein Precipitation, LLE, SPE) A->B C Chromatographic Optimization (Column, Mobile Phase, Gradient) A->C D Mass Spectrometry Tuning (MRM Transitions for Lenvatinib & this compound) A->D E Method Validation (ICH/FDA Guidelines) F Selectivity & Specificity E->F G Linearity, LLOQ, ULOQ E->G H Accuracy & Precision E->H I Matrix Effect E->I J Stability E->J K Sample Analysis

References

Lenvatinib: A Technical Guide to its Kinase Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an orally available, multiple-receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant clinical activity in a variety of solid tumors.[1][2] Its mechanism of action is centered on the inhibition of key signaling pathways involved in pathogenic angiogenesis, tumor growth, and cancer progression.[3][4][5] This technical guide provides an in-depth overview of Lenvatinib's target kinases, the signaling cascades it disrupts, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

Lenvatinib exerts its anti-tumor effects by targeting a specific set of receptor tyrosine kinases. By binding to the ATP-binding site of these kinases, Lenvatinib effectively blocks downstream signaling, leading to the inhibition of cell proliferation, migration, and angiogenesis.[1][6]

Primary Kinase Targets

Lenvatinib's primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), the KIT proto-oncogene, and the RET proto-oncogene.[1][3][4][7][8][9][10] The inhibition of these kinases disrupts critical pathways for tumor growth and neovascularization.[5][8][9]

Quantitative Kinase Inhibition

The inhibitory activity of Lenvatinib against its target kinases has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) being key parameters. The following tables summarize the available quantitative data for Lenvatinib's kinase inhibition.

Target KinaseIC50 (nM)Assay TypeReference
VEGFR1 (Flt-1)22Cell-free[2][11]
VEGFR2 (KDR)4.0Cell-free[2][11]
VEGFR3 (Flt-4)5.2Cell-free[2][11]
FGFR146Cell-free[2][11]
PDGFRα51Cell-free[2]
PDGFRβ39Cell-free[2][12]
KIT100Cell-free[11]
RET35Cell-free[12]
Target KinaseKi (nM)Reference
VEGFR21.3[13]
FGFR10.7[13]
PDGFRβ1.7[13]
KIT1.7[13]
RET1.3[13]

Disrupted Signaling Pathways

Lenvatinib's inhibition of its target kinases leads to the downregulation of several critical downstream signaling pathways. The most prominent of these are the RAS-RAF-MEK-ERK and the PI3K-Akt pathways, both of which are central to cell proliferation, survival, and differentiation.[14]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. Lenvatinib's potent inhibition of VEGFR1, VEGFR2, and VEGFR3 blocks the pro-angiogenic signals mediated by VEGF, thereby inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[5][9]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1/2/3/4 FGF->FGFR FRS2 FRS2 FGFR->FRS2 Grb2_Sos Grb2/Sos FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Lenvatinib Lenvatinib Lenvatinib->FGFR HTRF_Workflow A Prepare Lenvatinib serial dilutions B Add Lenvatinib, kinase, and substrate to plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and add HTRF detection reagents D->E F Incubate for detection E->F G Read plate on HTRF reader F->G H Calculate IC50 G->H Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plate B Treat cells with Lenvatinib dilutions A->B C Incubate for 72 hours B->C D Add MTT or CCK-8 reagent C->D E Incubate for color development D->E F Measure absorbance with plate reader E->F G Calculate IC50 F->G

References

An In-depth Technical Guide to the Solubility of Lenvatinib-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lenvatinib-d4, a deuterated form of the multi-kinase inhibitor Lenvatinib. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications in drug discovery and development, including analytical method development, formulation studies, and in vitro/in vivo assay design.

Core Data Presentation: Solubility of Lenvatinib

The following tables summarize the available solubility data for Lenvatinib and its mesylate salt in various organic solvents.

Table 1: Qualitative and Quantitative Solubility of Lenvatinib

SolventSolubilityConcentrationTemperature
Dimethyl Sulfoxide (DMSO)Soluble~1 mg/mLNot Specified
Dimethylformamide (DMF)Soluble~1 mg/mLNot Specified
EthanolInsoluble<1 mg/mL25°C[1]
WaterInsoluble-25°C[1]
DMSO:PBS (pH 7.2) (1:5)Sparingly Soluble~0.16 mg/mLNot Specified[2]

Table 2: Solubility of Lenvatinib Mesylate in Various Organic Solvents at 318.15 K (45°C)

SolventMole Fraction (x1)
N,N-Dimethylformamide (DMF)7.91 x 10⁻²
Cyclohexanone2.81 x 10⁻²
1,4-Dioxane2.69 x 10⁻²
Acetone7.04 x 10⁻³
Ethyl Acetate4.20 x 10⁻³
n-Propanol3.69 x 10⁻³
Isobutanol3.38 x 10⁻³
Methanol3.17 x 10⁻³
n-Butanol3.03 x 10⁻³
Ethanol2.83 x 10⁻³
Isopropanol2.69 x 10⁻³
Acetonitrile1.15 x 10⁻³

Data from a study on the solubility of Lenvatinib mesylate, which provides a detailed analysis of its thermodynamic properties in different solvents[3].

Table 3: Qualitative Solubility of Lenvatinib Mesylate

SolventSolubility
Acetic AcidSparingly Soluble[4]
WaterSlightly Soluble[4]
N,N-Dimethylformamide (DMF)Slightly Soluble[4]
MethanolSlightly Soluble[4]
N-MethylpyrrolidoneSlightly Soluble[4]
PyridineSlightly Soluble[4]
1,3-Dimethyl-2-imidazolidinoneVery Slightly Soluble[4]
AcetonitrilePractically Insoluble[4]
Dehydrated EthanolPractically Insoluble[4]
1-PropanolPractically Insoluble[4]
2-PropanolPractically Insoluble[4]
1-OctanolPractically Insoluble[4]
Isopropyl AcetatePractically Insoluble[4]

Experimental Protocols: Determining Solubility

The determination of a compound's solubility is a fundamental aspect of pre-formulation and drug development. The two primary methods for solubility assessment are the kinetic and thermodynamic solubility assays.

1. Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery for rapid screening of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in DMSO) add_stock Add Stock Solution to Microplate Wells prep_stock->add_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS) add_buffer Add Aqueous Buffer to Wells prep_buffer->add_buffer mix Mix and Incubate (e.g., 2 hours at 25°C) add_buffer->mix filter Filter to Remove Precipitate mix->filter quantify Quantify Soluble Compound (e.g., HPLC-UV, LC-MS) filter->quantify

Kinetic Solubility Assay Workflow

Detailed Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with shaking.

  • Separation of Undissolved Compound: After incubation, separate the precipitated compound from the soluble fraction by filtration or centrifugation.

  • Quantification: Analyze the concentration of this compound in the filtrate or supernatant using a suitable analytical method such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the quantified concentration in the saturated solution.

2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution. It is considered the "gold standard" for solubility measurement and is crucial for later-stage drug development and formulation.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid This compound to Vial add_solvent Add Organic Solvent to Vial add_solid->add_solvent shake Shake/Agitate at Constant Temperature (e.g., 24-72 hours) add_solvent->shake separate Separate Solid and Liquid (Centrifugation/Filtration) shake->separate quantify Quantify Compound in Supernatant (HPLC-UV/LC-MS) separate->quantify

Thermodynamic (Shake-Flask) Solubility Assay Workflow

Detailed Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent of interest. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a filter that does not adsorb the compound.

  • Quantification: Dilute the saturated supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.

  • Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution, typically reported in mg/mL or molarity.

Signaling Pathways Inhibited by Lenvatinib

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that disrupts key signaling pathways involved in tumor growth, angiogenesis, and cancer progression.

VEGFR and FGFR Signaling Pathways:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR RAS RAS FGFR->RAS Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Lenvatinib's Inhibition of VEGFR and FGFR Pathways

Lenvatinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs). Primarily, it targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3) and Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, and FGFR4). By blocking the ATP-binding site of these receptors, Lenvatinib prevents their phosphorylation and activation, thereby inhibiting downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This leads to the suppression of tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

In addition to VEGFR and FGFR, Lenvatinib also inhibits other RTKs implicated in oncogenesis, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene. This multi-targeted approach contributes to its broad anti-tumor activity.

References

Understanding the Isotope Effects of Lenvatinib-d4 in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use and potential isotope effects of Lenvatinib-d4 in mass spectrometry-based bioanalysis. It details the established role of this compound as an internal standard, explores the theoretical basis for kinetic isotope effects based on Lenvatinib's metabolic pathways, and provides detailed experimental protocols and data for its quantification.

Introduction to Isotope Effects in Drug Analysis

In pharmaceutical analysis, stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards (IS) in quantitative mass spectrometry assays. The substitution of hydrogen with its heavier isotope, deuterium, results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This similarity ensures that the deuterated standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thereby providing accurate correction for variations during sample preparation and analysis.

However, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . If the C-H bond is cleaved during a rate-determining step of a metabolic reaction, substituting hydrogen with deuterium can slow down the reaction rate.[1] This potential alteration of pharmacokinetics is a key consideration in drug development and bioanalysis.[1][2]

Lenvatinib: Mechanism of Action and Metabolism

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer therapy by blocking key signaling pathways involved in cell proliferation and angiogenesis.[3][4][5] It primarily inhibits vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[6]

The metabolism of Lenvatinib is complex and occurs primarily through enzymatic processes involving cytochrome P450 3A (CYP3A) and aldehyde oxidase, as well as non-enzymatic pathways.[3] The main biotransformation routes include hydrolysis, oxidation, N-oxidation, and dealkylation.[7] Understanding these pathways is critical for predicting where the deuterium substitution in this compound might influence its metabolic fate.

Lenvatinib Signaling Pathway

The diagram below illustrates the key signaling pathways inhibited by Lenvatinib.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinases (VEGFR, FGFR, PDGFRα, KIT, RET) RAS_RAF Ras/Raf/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/Akt Pathway RTK->PI3K_AKT PLCg PLCγ Pathway RTK->PLCg Lenvatinib Lenvatinib Lenvatinib->RTK Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis Migration Cell Migration PLCg->Migration

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

This compound in Mass Spectrometry

This compound is widely used as an internal standard for the quantification of Lenvatinib in biological matrices such as plasma.[8] Its utility stems from the assumption that the four deuterium atoms do not significantly alter its chemical behavior during analysis.

Experimental Protocols for Quantification

Below is a typical experimental workflow for the analysis of Lenvatinib in human plasma using this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Spike with this compound (IS) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 Injection onto LC Column p5->a1 Analysis a2 Chromatographic Separation (e.g., C18 column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) a3->a4 d1 Peak Integration a4->d1 Data Acquisition d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: A standard workflow for quantifying Lenvatinib using this compound as an internal standard.

Detailed Methodology:

A common method involves protein precipitation for sample cleanup.[8]

  • Sample Preparation: To a 100 µL aliquot of human plasma, 20 µL of this compound internal standard solution (in methanol) is added, followed by 300 µL of acetonitrile to precipitate proteins.

  • Extraction: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis: The supernatant is transferred to an autosampler vial, and a small volume (e.g., 5-10 µL) is injected into the LC-MS/MS system.

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid to promote ionization.[8]

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode (ESI+). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both Lenvatinib and this compound.[8]

Mass Spectrometry Data and Fragmentation

The key to specific detection in mass spectrometry is the monitoring of unique mass transitions. The protonated molecules [M+H]+ for Lenvatinib and this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Table 1: Quantitative Mass Spectrometry Parameters for Lenvatinib and this compound

CompoundPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ions (Qualifier, m/z)Reference
Lenvatinib427.1 - 427.6370.0 - 371.0312.2, 344.0[8]
This compound431.5 - 432.1370.4312.4, 217.5[8]

Note: Slight variations in m/z values are reported across different studies, likely due to instrument calibration differences.

The fragmentation patterns for both molecules are very similar, which is expected. The primary fragmentation involves the loss of the cyclopropylamine group from the side chain.[8]

Figure 1: Proposed Fragmentation Pathway of Lenvatinib

G cluster_parent Lenvatinib [M+H]+ cluster_frag1 Fragment 1 cluster_frag2 Fragment 2 cluster_frag3 Fragment 3 Lenvatinib m/z 427.1 Frag1 m/z 370.0 Lenvatinib->Frag1 - C4H7NO Frag2 m/z 344.0 Lenvatinib->Frag2 - CONH2 Frag3 m/z 312.2 Frag2->Frag3 - CH3OH

Caption: Fragmentation pathway for Lenvatinib in MS/MS, with the m/z 370 ion often used for quantification.

Potential Isotope Effects of this compound

While this compound is an excellent internal standard, the deuterium substitution could theoretically lead to a Kinetic Isotope Effect (KIE) if the deuterated positions are involved in a rate-limiting metabolic step. The primary metabolic pathways for Lenvatinib are oxidation and N-dealkylation, reactions often catalyzed by CYP enzymes where C-H bond cleavage is a key step.[3][7]

If one of the four deuterium atoms in this compound is located at a site of enzymatic attack, the stronger C-D bond could slow its metabolism compared to Lenvatinib. This would result in a longer half-life and potentially altered pharmacokinetic profile for the deuterated molecule itself.[1]

However, a review of publicly available literature reveals no specific studies that have quantified the KIE for this compound or compared its pharmacokinetic and pharmacodynamic properties directly against Lenvatinib. The consistent and widespread use of this compound as an internal standard in bioanalytical methods, which rely on the principle of identical behavior, suggests that any such isotope effects are negligible under analytical conditions or do not significantly impact its utility for quantification. For therapeutic applications, where altered metabolism could be beneficial, further studies would be required.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of Lenvatinib, enabling accurate and precise quantification in complex biological matrices. Its physicochemical properties closely mimic those of the parent compound, making it an ideal internal standard for LC-MS/MS assays. While the potential for a kinetic isotope effect exists due to deuterium substitution at sites of metabolism, current analytical methodologies and the lack of specific comparative studies suggest this does not compromise its function as an internal standard. This guide provides researchers with the fundamental data and protocols necessary for the effective use of this compound, while also highlighting the theoretical considerations of isotope effects in the context of drug metabolism.

References

Methodological & Application

Application Note: Quantification of Lenvatinib in Human Plasma using Lenvatinib-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[1][2] By inhibiting these pathways, Lenvatinib demonstrates potent antiangiogenic and antiproliferative properties, making it an effective treatment for various cancers, including differentiated thyroid carcinoma and hepatocellular carcinoma.[2][3]

Given the variability in patient pharmacokinetics, therapeutic drug monitoring (TDM) is crucial for optimizing Lenvatinib dosage to ensure efficacy while minimizing toxicity.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of drugs in biological matrices. The use of a stable isotope-labeled internal standard, such as Lenvatinib-d4, is essential for accurate and precise quantification. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring the reliability of the analytical data.[6]

This application note provides a detailed protocol for the quantification of Lenvatinib in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[4]

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effect by blocking multiple signaling pathways involved in tumor growth and angiogenesis.[1][3] The diagram below illustrates the primary targets of Lenvatinib.

G cluster_membrane Cell Membrane cluster_lenvatinib cluster_downstream Downstream Effects VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibition FGFR FGFR FGFR->Angiogenesis Inhibition Proliferation Cell Proliferation FGFR->Proliferation Inhibition Survival Cell Survival FGFR->Survival Inhibition PDGFR PDGFRα PDGFR->Proliferation Inhibition PDGFR->Survival Inhibition RET RET RET->Proliferation Inhibition RET->Survival Inhibition KIT KIT KIT->Proliferation Inhibition KIT->Survival Inhibition Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->RET Lenvatinib->KIT G start Start: 100 µL Plasma Sample add_is Add 500 µL of precipitating solution (Methanol with 50 ng/mL this compound) start->add_is vortex Vortex for 1 minute add_is->vortex centrifuge Centrifuge at 13,000 rpm for 10 minutes at 4°C vortex->centrifuge supernatant Transfer supernatant to a clean tube centrifuge->supernatant inject Inject 5 µL into LC-MS/MS system supernatant->inject

References

Application Notes and Protocols for the Quantitative Analysis of Lenvatinib in Human Plasma using Lenvatinib-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma and thyroid carcinoma. Therapeutic drug monitoring (TDM) of Lenvatinib is crucial for optimizing dosage regimens to ensure efficacy while minimizing toxicity. This document provides a detailed application note and protocol for the quantitative analysis of Lenvatinib in human plasma using a stable isotope-labeled internal standard, Lenvatinib-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A sensitive, rapid, and robust LC-MS/MS method for the quantification of Lenvatinib in human plasma has been developed and validated according to regulatory guidelines.[1][2] The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

Materials and Reagents

  • Lenvatinib reference standard

  • This compound (Internal Standard, IS)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade isopropanol

  • Formic acid (≥98%)

  • Ultrapure water

  • Drug-free human plasma (K2-EDTA)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with a TurboIonSpray® or equivalent electrospray ionization (ESI) source[1]

  • Analytical column: Synergi Fusion RP C18 (e.g., 50 x 2.0 mm, 4 µm) or equivalent[1][2]

Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Lenvatinib and this compound in DMSO.[1]

  • Working Solutions:

    • Lenvatinib Calibration Standards: Serially dilute the Lenvatinib stock solution with methanol to prepare working solutions for the calibration curve at concentrations ranging from 0.01 to 40.0 µg/mL.[1]

    • Lenvatinib Quality Control (QC) Samples: Prepare separate working solutions for QC samples by diluting the Lenvatinib stock solution with methanol to final concentrations of 0.03, 1.50, and 30.0 µg/mL.[1]

    • Internal Standard (IS) Working Solution: Dilute the this compound stock solution in methanol with 0.1% formic acid to achieve a final concentration of 50.0 ng/mL. This solution is used for protein precipitation.[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid sample preparation technique suitable for this analysis.[1][2]

  • Aliquot 95 µL of pooled blank human plasma into microcentrifuge tubes.

  • Spike 5 µL of the appropriate Lenvatinib working solution to prepare calibration standards and QC samples. The final concentrations for the calibration curve will be 0.50, 3.00, 15.0, 40.0, 100, 500, 1000, and 2000 ng/mL, and for QCs will be 1.50, 75.0, and 1500 ng/mL.[1]

  • Vortex-mix the samples for 10 seconds.

  • Add the IS working solution for protein precipitation.

  • Vortex-mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Other extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be used.[1][3]

Chromatographic Conditions

  • Column: Synergi Fusion RP C18[1][2]

  • Mobile Phase A: Ultrapure water with 0.1% formic acid (v/v)[1]

  • Mobile Phase B: Methanol/isopropanol (90:10, v/v) with 0.1% formic acid (v/v)[1]

  • Flow Rate: 0.60 mL/min[1]

  • Column Temperature: 50 °C[1]

  • Injection Volume: 5 µL

  • Gradient Elution:

    • Start at 5% Mobile Phase B.

    • Increase to 98% B in 1.50 min.

    • Hold at 98% B for 1.15 min.

    • Return to initial conditions in 0.10 min.

    • Re-equilibrate for 1.25 min.[1]

  • Total Run Time: 4.00 min[1][2]

Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lenvatinib: m/z 427.1 → 370.1[5]

    • This compound: m/z 432.1 → 370.0[5]

  • Data Acquisition and Processing: Use appropriate software for data acquisition and quantification.[1]

Data Presentation

Table 1: Calibration Curve and Linearity

ParameterValueReference
Linearity Range0.50–2000 ng/mL[1][2]
Correlation Coefficient (R²)≥0.9968[1][2]
Weighting1/x²

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LLOQ0.50≤20.0≤20.080.0-120.0[2]
Low QC1.50≤11.3≤11.396.3-109.0[1]
Mid QC75.0≤11.3≤11.396.3-109.0[1]
High QC1500≤11.3≤11.396.3-109.0[1]

Table 3: Recovery and Matrix Effect

ParameterLenvatinibReference
Recovery≥95.6%[1][2]
Internal Standard Normalized Matrix Effect (%CV)≤2.8%[1][2]

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (95 µL) spike_std Spike with Lenvatinib Working Solution (5 µL) plasma->spike_std spike_is Add this compound IS for Protein Precipitation spike_std->spike_is vortex1 Vortex Mix spike_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (Synergi Fusion RP C18) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation (Lenvatinib/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Lenvatinib in Unknown Samples calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Lenvatinib in human plasma.

G cluster_validation Bioanalytical Method Validation cluster_acceptance Acceptance Criteria selectivity Selectivity acc_selectivity No interference at the retention times of analyte and IS selectivity->acc_selectivity linearity Linearity & Range acc_linearity Correlation coefficient (R²) ≥ 0.99 linearity->acc_linearity accuracy Accuracy acc_accuracy Within ±15% of nominal (±20% at LLOQ) accuracy->acc_accuracy precision Precision acc_precision CV ≤ 15% (≤ 20% at LLOQ) precision->acc_precision recovery Recovery acc_recovery Consistent, precise, and reproducible recovery->acc_recovery matrix_effect Matrix Effect acc_matrix IS-normalized factor CV ≤ 15% matrix_effect->acc_matrix stability Stability acc_stability Within ±15% of nominal concentrations stability->acc_stability lloq Lower Limit of Quantification (LLOQ) acc_lloq S/N ≥ 5, identifiable, and reproducible lloq->acc_lloq

Caption: Logical relationship of bioanalytical method validation experiments and their acceptance criteria.

References

Application Notes and Protocols for Lenvatinib-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Lenvatinib-d4 as an internal standard in pharmacokinetic (PK) studies of Lenvatinib. The methodologies outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Lenvatinib in biological matrices.

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[1] Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens and helps in managing drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[2][3][4] It mimics the physicochemical properties of the analyte, Lenvatinib, thus accounting for variability during sample preparation and analysis, leading to accurate and precise quantification.[2][4]

Quantitative Pharmacokinetic Parameters of Lenvatinib

The following tables summarize key pharmacokinetic parameters of Lenvatinib from various clinical studies. These values can serve as a reference for expected outcomes in future PK studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Lenvatinib

ParameterValuePopulationReference
Cmax (ng/mL) 293 (Geometric Mean)Chinese Patients with Solid Tumors[5]
Tmax (h) 2.0 (Median)Chinese Patients with Solid Tumors[5]
AUC0–24 h (ng•h/mL) 3220 (Geometric Mean)Chinese Patients with Solid Tumors[5]
Terminal Half-Life (t1/2) (h) ~28Healthy Subjects and Cancer Patients[6]
Apparent Oral Clearance (CL/F) (L/h) 4.2 - 7.1Healthy Subjects and Cancer Patients[6]
Apparent Volume of Distribution (Vz/F) (L) 50.5 - 163.0Healthy Subjects and Cancer Patients[6]

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Lenvatinib

ParameterValuePopulationReference
Css, max (ng/mL) 258 (Geometric Mean)Chinese Patients with Solid Tumors[5]
tss, max (h) 4.0 (Median)Chinese Patients with Solid Tumors[5]
AUC0–24 h (ng•h/mL) 3090 (Geometric Mean)Chinese Patients with Solid Tumors[5]
Cmax (ng/mL) at 12 mg QD 291Patients with Solid Tumors[7]
C24 (ng/mL) at 12 mg QD 22.3Patients with Solid Tumors[7]
AUC (ng*h/mL) at 12 mg QD 2059Patients with Solid Tumors[7]

Experimental Protocol: Quantification of Lenvatinib in Human Plasma using LC-MS/MS with this compound

This protocol details a validated method for the determination of Lenvatinib concentrations in human plasma.

Materials and Reagents
  • Lenvatinib reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenvatinib reference standard in a suitable solvent (e.g., DMSO or Methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 50 ng/mL) in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 50 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (containing this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) vortex1 Vortex (1 min) plasma->vortex1 is_solution This compound in Acetonitrile (150 µL) is_solution->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that may require optimization based on the specific instrumentation used.

Table 3: Example Liquid Chromatography Conditions

ParameterCondition
Column Zorbax Eclipse XDB-C18 (150×4.6 mm, 5 µm)[8] or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 80% B)[8] or a gradient program
Flow Rate 0.6 mL/min[8]
Injection Volume 5 - 10 µL
Column Temperature 40°C
Run Time 3-5 minutes

Table 4: Example Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Lenvatinib) m/z 427.1 → 370.1[8]
MRM Transition (this compound) m/z 430.3 → 370.1[8] or m/z 432.1 → 370[9]
Collision Energy (CE) Optimized for specific instrument
Source Temperature 500°C
Data Analysis and Quantification
  • Integrate the peak areas for both Lenvatinib and this compound for each sample, standard, and QC.

  • Calculate the peak area ratio of Lenvatinib to this compound.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Determine the concentration of Lenvatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_data_analysis Data Analysis Workflow raw_data Acquire Raw Data (Peak Areas) peak_area_ratio Calculate Peak Area Ratio (Lenvatinib / this compound) raw_data->peak_area_ratio calibration_curve Construct Calibration Curve peak_area_ratio->calibration_curve concentration Determine Unknown Concentrations calibration_curve->concentration

Caption: Logical workflow for quantitative data analysis.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: No significant interference at the retention times of Lenvatinib and this compound.

  • Linearity: A linear relationship between concentration and response over a defined range (e.g., 10.20-501.60 pg/mL).[8]

  • Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term).

Lenvatinib Signaling Pathway

While not directly part of the pharmacokinetic protocol, understanding the mechanism of action of Lenvatinib is relevant for drug development professionals. Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.

G cluster_pathway Lenvatinib Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases (RTKs) Lenvatinib Lenvatinib VEGFR VEGFR1, VEGFR2, VEGFR3 Lenvatinib->VEGFR inhibits FGFR FGFR1, FGFR2, FGFR3, FGFR4 Lenvatinib->FGFR inhibits PDGFRa PDGFRα Lenvatinib->PDGFRa inhibits KIT_RET KIT, RET Lenvatinib->KIT_RET inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Growth & Progression FGFR->TumorGrowth PDGFRa->TumorGrowth KIT_RET->TumorGrowth

Caption: Lenvatinib inhibits multiple RTKs to block angiogenesis and tumor growth.

By following this detailed protocol and utilizing this compound as an internal standard, researchers can confidently and accurately quantify Lenvatinib in plasma samples, generating robust pharmacokinetic data essential for drug development and clinical research.

References

Application Notes and Protocols for Lenvatinib Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sample preparation of Lenvatinib in biological matrices for quantitative analysis. The following sections detail various extraction techniques, their performance metrics, and step-by-step methodologies to ensure accurate and reproducible results in a research and development setting.

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[1] Accurate determination of Lenvatinib concentrations in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2][3] Sample preparation is a critical step in the analytical workflow, aiming to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7] The choice of sample preparation technique depends on the specific biological matrix, the required sensitivity, and the available resources. This document outlines the most common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is a balance between recovery, cleanliness of the extract, and throughput. The following tables summarize quantitative data from various studies to facilitate the comparison of different techniques for Lenvatinib analysis.

Table 1: Performance of Protein Precipitation (PPT) Methods for Lenvatinib Analysis

Biological MatrixPrecipitation SolventExtraction Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Reference
Human PlasmaAcetonitrile66.815.79.6[8][9][10]
Human PlasmaAcetonitrile≥ 95.6CV% ≤ 2.80.50[3][11]
Rat PlasmaAcetonitrileNot Reported100.3 - 106.790.2[12]

Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods for Lenvatinib Analysis

Biological MatrixExtraction SolventExtraction Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Reference
Rat PlasmaEthyl AcetateNot ReportedNot Reported0.2[13]
Human PlasmaNot SpecifiedNot ReportedNot Reported0.0102[14]

Table 3: Performance of Solid-Phase Extraction (SPE) Methods for Lenvatinib Analysis

Biological MatrixSPE CartridgeExtraction Recovery (%)Matrix Effect (%)LLOQ (ng/mL)Reference
Human Plasma, Urine, FecesNot SpecifiedNot ReportedNot ReportedNot Specified[11]

Note: "Not Reported" indicates that the specific data point was not available in the cited literature.

Experimental Protocols

The following are detailed protocols for the most frequently employed sample preparation techniques for Lenvatinib analysis.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis.[12] It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins.[15]

Protocol for Lenvatinib Extraction from Human Plasma using Acetonitrile:

  • Sample Aliquoting: Aliquot 50 µL of human plasma into a clean microcentrifuge tube.[12]

  • Internal Standard (IS) Spiking: Add 5 µL of the internal standard working solution (e.g., Lenvatinib-d4) to the plasma sample.[12]

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample.[12]

  • Vortexing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.[12]

  • Centrifugation: Centrifuge the mixture at 13,000 × g for 10 minutes to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new tube.[12]

  • Dilution: Add 100 µL of 50% acetonitrile-water solution to the supernatant.[12]

  • Final Centrifugation: Centrifuge again under the same conditions.

  • Sample Injection: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.[11]

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[16]

Protocol for Lenvatinib Extraction from Rat Plasma using Ethyl Acetate:

  • Sample Aliquoting: Place a specific volume of rat plasma into a clean extraction tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution to the plasma sample.

  • pH Adjustment (if necessary): Adjust the pH of the plasma sample to optimize the extraction of Lenvatinib.

  • Addition of Extraction Solvent: Add a specified volume of ethyl acetate to the tube.[13]

  • Extraction: Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the mixture to facilitate the separation of the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer containing Lenvatinib to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Sample Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[13]

Solid-Phase Extraction (SPE)

SPE provides a higher degree of sample cleanup and concentration compared to PPT and LLE.[11] It utilizes a solid sorbent to retain the analyte, while interferences are washed away.

General Protocol Outline for Lenvatinib Extraction using SPE:

  • Cartridge Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

  • Sample Loading: Load the pre-treated biological sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a specific solution to remove polar impurities while retaining Lenvatinib.

  • Elution: Elute Lenvatinib from the cartridge using a suitable organic solvent or a mixture of solvents.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Workflow and Decision Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a decision-making process for selecting a suitable sample preparation technique.

PPT_Workflow start Start: Plasma Sample aliquot Aliquot Plasma start->aliquot add_is Add Internal Standard aliquot->add_is add_precipitant Add Acetonitrile add_is->add_precipitant vortex Vortex to Precipitate Proteins add_precipitant->vortex centrifuge1 Centrifuge vortex->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant dilute Dilute Supernatant transfer_supernatant->dilute centrifuge2 Centrifuge Again dilute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow start Start: Plasma Sample aliquot Aliquot Plasma start->aliquot add_is Add Internal Standard aliquot->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex to Extract add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow start Start: Biological Sample condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash to Remove Interferences load->wash elute Elute Lenvatinib wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) Workflow.

Decision_Tree start Start: Choose Sample Prep Method throughput High Throughput Needed? start->throughput complexity Complex Matrix? throughput->complexity No ppt Use Protein Precipitation (PPT) throughput->ppt Yes sensitivity Highest Sensitivity Required? complexity->sensitivity Yes lle Use Liquid-Liquid Extraction (LLE) complexity->lle No sensitivity->lle No spe Use Solid-Phase Extraction (SPE) sensitivity->spe Yes

Caption: Decision Guide for Sample Preparation.

References

Application Notes and Protocols for Lenvatinib-d4 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-kinase inhibitor used in the treatment of various cancers, including differentiated thyroid carcinoma, hepatocellular carcinoma, and renal cell carcinoma.[1] It functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[2][3] Therapeutic drug monitoring (TDM) of Lenvatinib is crucial for optimizing dosage, minimizing toxicity, and improving therapeutic outcomes due to high inter-individual variability in its pharmacokinetics.[4] Lenvatinib-d4, a deuterated analog of Lenvatinib, is an ideal internal standard (IS) for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Lenvatinib in biological matrices. This document provides detailed application notes and protocols for the use of this compound in TDM assays.

Mechanism of Action of Lenvatinib

Lenvatinib exerts its anti-cancer effects by inhibiting several key signaling pathways involved in cell proliferation and angiogenesis.[5][6] It primarily targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[2][7] By blocking these pathways, Lenvatinib effectively suppresses tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[5][6]

Lenvatinib_Signaling_Pathway cluster_cell Tumor Cell / Endothelial Cell VEGFR VEGFR1/2/3 PLCg PLCγ VEGFR->PLCg Ras_Raf_ERK Ras/Raf/ERK Pathway VEGFR->Ras_Raf_ERK FGFR FGFR1-4 FGFR->PLCg FGFR->Ras_Raf_ERK PDGFRa PDGFRα PI3K_AKT PI3K/AKT Pathway PDGFRa->PI3K_AKT RET RET RET->PI3K_AKT KIT KIT KIT->PI3K_AKT Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET Lenvatinib->KIT Angiogenesis Angiogenesis PLCg->Angiogenesis Cell_Proliferation Cell Proliferation Ras_Raf_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Lenvatinib Signaling Pathway Inhibition

Quantitative Data Summary

The following tables summarize the validation parameters of a typical LC-MS/MS assay for the quantification of Lenvatinib in human plasma using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.50 - 2000 ng/mL[1]
Correlation Coefficient (R)≥ 0.9968[1]
Accuracy95.9% - 105%[1]
Precision (CV%)≤ 5.0%[1]

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
Low QC1.50[1]≤ 11.3%[1]96.3% - 109.0%[1]≤ 11.3%[1]96.3% - 109.0%[1]
Medium QC75.0[1]≤ 11.3%[1]96.3% - 109.0%[1]≤ 11.3%[1]96.3% - 109.0%[1]
High QC1500[1]≤ 11.3%[1]96.3% - 109.0%[1]≤ 11.3%[1]96.3% - 109.0%[1]

Table 3: Recovery and Matrix Effect

ParameterLenvatinibThis compound (IS)
Recovery≥ 95.6%[1]Not specified
Matrix Effect (CV%)≤ 2.8% (IS normalized)[1]Not specified

Experimental Protocols

Preparation of Stock and Working Solutions
  • Lenvatinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lenvatinib and dissolve in 10 mL of a suitable solvent (e.g., DMSO or methanol).

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution in 50% methanol to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for blank, zero standard (with IS), calibration standards, QC samples, and patient samples.

  • To 100 µL of plasma in each tube, add 10 µL of the appropriate Lenvatinib working solution for calibration standards and QCs. For patient samples, add 10 µL of 50% methanol.

  • Add 20 µL of the this compound internal standard working solution to all tubes except the blank.

  • Add 300 µL of acetonitrile to all tubes to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

TDM_Workflow cluster_workflow Therapeutic Drug Monitoring Workflow Sample_Collection 1. Patient Sample Collection (Plasma) Spiking 2. Spiking with this compound (IS) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis 7. Data Analysis and Concentration Determination LC_MS_MS_Analysis->Data_Analysis

Caption: Lenvatinib TDM Assay Workflow
LC-MS/MS Method

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., Synergi Fusion RP C18).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in methanol/isopropanol (90:10, v/v).[1]

  • Flow Rate: 0.4 - 0.7 mL/min.[8][9]

  • Gradient: A suitable gradient to ensure separation of Lenvatinib and this compound from matrix components.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lenvatinib: m/z 427.6 -> 371.0[10]

    • This compound: m/z 431.6 -> 375.0 (Predicted based on a +4 Da shift)

Data Analysis

Quantification is performed by calculating the peak area ratio of Lenvatinib to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Lenvatinib in patient samples is then determined from this curve.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of Lenvatinib. This allows for personalized dose adjustments, which can help to optimize treatment efficacy while minimizing adverse drug reactions.[4][11] The detailed protocols and data presented here serve as a comprehensive guide for researchers and clinicians involved in the therapeutic management of patients undergoing Lenvatinib therapy.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Lenvatinib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma, thyroid carcinoma, and renal cell carcinoma.[1][2][3] It functions by inhibiting several receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression, such as vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and platelet-derived growth factor (PDGF) receptor α.[2][4][5][6] Therapeutic drug monitoring and pharmacokinetic studies of Lenvatinib and its metabolites are crucial for optimizing dosage regimens and ensuring patient safety and efficacy. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and selective platform for the quantitative analysis of Lenvatinib and its metabolites in biological matrices.[7]

This document provides detailed application notes and protocols for the quantitative analysis of Lenvatinib and its major metabolites using LC-HRMS.

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effect by inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the primary targets of Lenvatinib and the downstream signaling cascades it disrupts.

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS-RAF-ERK Pathway RAS-RAF-ERK Pathway VEGFR->RAS-RAF-ERK Pathway FGFR FGFR FGFR->RAS-RAF-ERK Pathway PDGFRα PDGFRα PI3K-Akt Pathway PI3K-Akt Pathway PDGFRα->PI3K-Akt Pathway KIT KIT KIT->PI3K-Akt Pathway RET RET Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Lenvatinib->PDGFRα Inhibits Lenvatinib->KIT Inhibits Lenvatinib->RET Inhibits Gene Transcription Gene Transcription RAS-RAF-ERK Pathway->Gene Transcription PI3K-Akt Pathway->Gene Transcription Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Tumor Growth Tumor Growth Gene Transcription->Tumor Growth

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Quantitative Analysis of Lenvatinib and its Metabolites

The primary metabolic pathways for Lenvatinib involve oxidation and N-oxidation, primarily mediated by CYP3A and aldehyde oxidase.[2][8][9] The major metabolites identified in human plasma include descyclopropyl lenvatinib (M1), O‐demethyl lenvatinib hydrochloride (M2), and lenvatinib N‐Oxide (M3).[10][11]

Summary of LC-HRMS Methods and Quantitative Data

The following tables summarize key parameters from various validated LC-MS/MS methods for the quantification of Lenvatinib and its metabolites in human plasma.

Table 1: Sample Preparation Methods

MethodMatrixSample VolumeProcedureReference
Protein PrecipitationHuman Plasma50-250 µLAddition of acetonitrile or methanol to precipitate proteins, followed by centrifugation.[1][3]
Liquid-Liquid ExtractionHuman Plasma200 µLExtraction with a mixture of ethyl acetate and dichloromethane.[12]
Solid-Phase ExtractionHuman Plasma100 µLExtraction using a 96-well SPE plate.

Table 2: Chromatographic Conditions

ColumnMobile PhaseFlow RateRun TimeReference
Synergi Fusion RP C18A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol/isopropanol (90:10)0.60 mL/min4 min[1]
Zorbax Eclipse XDB-C18Acetonitrile:0.1% Formic acid (80:20 v/v)0.6 mL/minNot Specified[12]
X-Terra RP18Methanol–water (10:90, v/v) containing 0.1% formic acid0.15 mL/min3 min[10]
Hypersil GOLD VANQUISH C18A: AcetonitrileB: 0.1% Formic acid in waterNot Specified8 min

Table 3: Mass Spectrometry Parameters and Quantitative Performance

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)Accuracy (%)Precision (CV%)Reference
Lenvatinib427.10370.100.50–200096.3–109.0≤11.3[1]
Lenvatinib427.10370.100.0102–0.501695.64–100.081.06–2.42[12]
Lenvatinib427.602371.0009.6–20095.8–108.3<6.7[3][13]
Lenvatinib427.13700.2–1000-1.40 to 5.061.72 to 9.58[14]
M1 (descyclopropyl)--0.1–100AcceptableAcceptable[10]
M2 (O-demethyl)--0.1–100AcceptableAcceptable[10]
M3 (N-Oxide)--0.1–100AcceptableAcceptable[10]

Experimental Protocols

Below are detailed protocols for the analysis of Lenvatinib and its metabolites, adapted from published methods.

Protocol 1: Protein Precipitation Method

This protocol is based on a rapid and simple method suitable for high-throughput analysis.[1]

1. Sample Preparation: a. To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Lenvatinib-d4). b. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

2. LC-HRMS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., Synergi Fusion RP, 4 µm, 30 x 2.0 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: 5% B to 95% B over 2 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q Exactive Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM)

  • Full Scan Resolution: 70,000

  • MS/MS Resolution: 17,500

  • Collision Energy: Optimized for each analyte

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of Lenvatinib and its metabolites from biological samples.

Lenvatinib_Analysis_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (Protein Precipitation, LLE, or SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (LC Separation) Sample_Preparation->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (HRMS Detection) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition (Full Scan & MS/MS) HRMS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Results Results (Concentration Data) Data_Processing->Results

Caption: General workflow for Lenvatinib analysis using LC-HRMS.

Conclusion

The described high-resolution mass spectrometry methods provide robust and sensitive tools for the quantitative analysis of Lenvatinib and its major metabolites in biological matrices. These protocols and data serve as a valuable resource for researchers and clinicians involved in the development and therapeutic monitoring of Lenvatinib, ultimately contributing to personalized medicine approaches for cancer treatment. The use of HRMS allows for both targeted quantification and the potential for untargeted screening of novel metabolites.[7]

References

Application Note: Quantification of Lenvatinib in Tumor Tissue Homogenates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of lenvatinib, a multi-kinase inhibitor, in tumor tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical research involving lenvatinib. This document outlines procedures for tissue homogenization, sample extraction, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines. All quantitative data from cited methodologies are summarized for easy reference, and key experimental workflows are visualized using diagrams.

Introduction

Lenvatinib is an oral receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor (VEGF) receptors VEGFR1-3, fibroblast growth factor (FGF) receptors FGFR1-4, platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT.[1] Its anti-angiogenic and anti-proliferative properties have led to its approval for the treatment of various cancers, including differentiated thyroid carcinoma and hepatocellular carcinoma.[2] The quantification of lenvatinib in tumor tissue is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing drug exposure at the site of action, and evaluating therapeutic efficacy in preclinical and clinical studies.[1] This application note presents a robust and sensitive LC-MS/MS method for the determination of lenvatinib concentrations in tumor tissue homogenates.

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation. A simplified representation of the signaling cascade targeted by lenvatinib is depicted below.

G Lenvatinib Mechanism of Action cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->RAS_RAF_MEK_ERK Activates FGFR->PI3K_AKT_mTOR Activates Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival

Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.

Experimental Protocols

This section details the materials and methods for the quantification of lenvatinib in tumor tissue homogenates.

Materials and Reagents
  • Lenvatinib reference standard

  • Internal standard (IS), e.g., Lenvatinib-d4 or a structurally similar compound like erlotinib[1]

  • HPLC or LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Tumor tissue samples (stored at -80°C)

  • Blank tissue matrix for calibration standards and quality controls

Equipment
  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Microcentrifuge

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation Workflow

The overall workflow for preparing tumor tissue samples for LC-MS/MS analysis is outlined below.

G Sample Preparation Workflow start Frozen Tumor Tissue weigh Weigh Tissue Sample start->weigh homogenize Homogenize in Buffer (e.g., Bead Beater) weigh->homogenize add_is Add Internal Standard (IS) homogenize->add_is extract Protein Precipitation (e.g., Acetonitrile) add_is->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Lenvatinib extraction from tumor tissue.

Detailed Protocol
  • Tissue Homogenization:

    • Accurately weigh the frozen tumor tissue sample (e.g., 20-50 mg).

    • Transfer the tissue to a homogenization tube containing homogenization buffer (e.g., 4 volumes of PBS per tissue weight) and homogenization beads.

    • Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform homogenate is achieved. Keep samples on ice to prevent degradation.

  • Sample Extraction (Protein Precipitation):

    • To a known volume of tissue homogenate (e.g., 100 µL), add the internal standard solution.

    • Add a protein precipitation agent, such as acetonitrile (typically in a 3:1 ratio of solvent to homogenate volume).[3]

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a clean tube.

    • For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.

    • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions adapted from published methods for lenvatinib in biological matrices.[2][4] Method optimization and validation are required for the specific matrix and instrumentation used.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to a high percentage to elute lenvatinib, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for lenvatinib and the internal standard should be optimized. For lenvatinib, a common transition is m/z 427.2 -> 370.1.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for lenvatinib quantification in biological matrices. Note that these methods were primarily developed for plasma or serum and would require validation for use with tumor tissue homogenates.

Table 1: LC-MS/MS Method Parameters for Lenvatinib Quantification

ParameterMethod 1[2]Method 2[4]Method 3[5]
Matrix Human PlasmaRabbit PlasmaRat Plasma
Extraction Protein PrecipitationLiquid-LiquidProtein Precipitation
Linearity Range 0.50–2000 ng/mLNot specified0.2–1000 ng/mL
LLOQ 0.50 ng/mLNot specified0.2 ng/mL
Accuracy 96.3 to 109.0%Not specifiedNot specified
Precision (CV%) ≤11.3%Not specifiedNot specified
Recovery ≥95.6%Not specified97.94–106.57%

Table 2: HPLC Method Parameters for Lenvatinib Quantification

ParameterMethod 4[6]
Matrix Human Plasma
Extraction Not specified
Linearity Range 28-1120 ng/mL
LLOQ 28 ng/mL
Accuracy Not specified
Precision (CV%) 2.66%
Recovery 94.758%

Experimental Workflow and Logical Relationships

The entire process from sample collection to data analysis follows a logical sequence to ensure accurate and reproducible results.

G Overall Experimental and Data Analysis Workflow cluster_experimental Experimental Phase cluster_data Data Analysis Phase sample_collection Tumor Tissue Collection & Storage sample_prep Sample Preparation (Homogenization & Extraction) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_acquisition Data Acquisition lcms_analysis->data_acquisition peak_integration Peak Integration & Area Ratio Calculation data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Lenvatinib Concentration Calculation calibration_curve->concentration_calc final_report Final Report concentration_calc->final_report

Caption: From tissue collection to final data reporting.

Conclusion

The LC-MS/MS method outlined in this application note provides a framework for the sensitive and selective quantification of lenvatinib in tumor tissue homogenates. The provided protocols for tissue homogenization, sample extraction, and bioanalysis, combined with the summarized quantitative data, offer a valuable resource for researchers. It is imperative to perform a full method validation for the specific tissue type and instrumentation to ensure data accuracy and reliability in accordance with regulatory guidelines.

References

Application Notes and Protocols: Cell-Based Assay Development Using Lenvatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a potent multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, FGFR2, FGFR3, and FGFR4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2][3] By inhibiting these receptor tyrosine kinases, Lenvatinib disrupts downstream signaling pathways, including the RAS-RAF-ERK and PI3K-Akt pathways, thereby impeding tumor growth, angiogenesis, and cell proliferation.[4] This document provides detailed application notes and protocols for developing cell-based assays to evaluate the efficacy and mechanism of action of Lenvatinib in various cancer cell lines.

Lenvatinib's Mechanism of Action

Lenvatinib's therapeutic effect is derived from its ability to simultaneously block multiple signaling pathways crucial for tumor progression. The inhibition of VEGFRs primarily disrupts angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][5] The targeting of FGFRs, PDGFRα, KIT, and RET interferes with oncogenic signaling that drives cancer cell proliferation, survival, and migration.[1][6]

Lenvatinib_Mechanism_of_Action VEGFR VEGFR1/2/3 PI3K_Akt PI3K/AKT Pathway VEGFR->PI3K_Akt RAS_RAF_ERK RAS/RAF/ERK Pathway VEGFR->RAS_RAF_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->PI3K_Akt FGFR->RAS_RAF_ERK PDGFRa PDGFRα PDGFRa->PI3K_Akt KIT KIT KIT->PI3K_Akt RET RET RET->RAS_RAF_ERK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_RAF_ERK->Proliferation

Caption: Lenvatinib's multi-targeted mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Lenvatinib across various cancer cell lines and its inhibitory activity against specific kinases.

Table 1: Lenvatinib IC50 Values for Cancer Cell Proliferation

Cell LineCancer TypeIC50 (µM)Assay Method
HAK-5Liver Cancer5.8MTT
KYN-2Liver Cancer10.4MTT
HAK-1ALiver Cancer12.5MTT
KMCH-2Liver Cancer15.4MTT
KMCH-1Liver Cancer18.2MTT
KYN-1Liver Cancer20.3MTT
HAK-1BLiver Cancer20.4MTT
HAK-6Liver Cancer28.5MTT
Hep3B2.1-7Hepatocellular Carcinoma0.23Not Specified
HuH-7Hepatocellular Carcinoma0.42Not Specified
JHH-7Hepatocellular Carcinoma0.64Not Specified
Huh-7Hepatocellular Carcinoma9.91 ± 0.95Cell Viability Assay
Hep-3BHepatocellular Carcinoma2.79 ± 0.19Cell Viability Assay
KM12CColon Cancer9.54MTT
A375Melanoma23.6 - 44.17MTT
DU145Prostate Cancer23.6 - 44.17MTT
SK23Melanoma23.6 - 44.17MTT
U2OSOsteosarcoma23.6 - 44.17MTT

Data sourced from multiple studies.[6][7][8][9][10]

Table 2: Lenvatinib IC50 Values for Kinase Inhibition

KinaseIC50 (nM)
VEGFR1 (Flt-1)22
VEGFR2 (KDR)4.0
VEGFR3 (Flt-4)5.2
FGFR146
PDGFRβ39
RET35

Data sourced from in vitro cell-free assays.[8]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is designed to assess the cytotoxic effects of Lenvatinib on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lenvatinib (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for dissolving formazan crystals in MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[4]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Lenvatinib Treatment:

    • Prepare serial dilutions of Lenvatinib in complete growth medium. A typical concentration range is 0.1 to 100 µM.[9]

    • Remove the old medium from the wells and add 100 µL of the Lenvatinib-containing medium or vehicle control (medium with DMSO, concentration not exceeding 0.1%).

    • Incubate for 24, 48, or 72 hours.[4]

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 reagent to each well.

      • Incubate for 1-4 hours at 37°C.

      • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of Lenvatinib concentration to determine the IC50 value using non-linear regression analysis.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (2,000-10,000 cells/well) Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Lenvatinib Treat with Lenvatinib (0.1 - 100 µM) Incubate_Overnight->Treat_Lenvatinib Incubate_24_72h Incubate for 24-72h Treat_Lenvatinib->Incubate_24_72h Add_Reagent Add MTT or CCK-8 reagent Incubate_24_72h->Add_Reagent Incubate_1_4h Incubate for 1-4h Add_Reagent->Incubate_1_4h Read_Absorbance Read absorbance (570nm for MTT, 450nm for CCK-8) Incubate_1_4h->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cell viability assays.
Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of Lenvatinib on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Lenvatinib (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Lenvatinib (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer, typically 1:1000 to 1:2000) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of Lenvatinib on the activity of specific kinases.

Materials:

  • Recombinant active kinases (e.g., VEGFR2, FGFR1)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Lenvatinib

  • Kinase reaction buffer

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add serial dilutions of Lenvatinib or vehicle control.

    • Add the recombinant kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow Lenvatinib to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate for 30-60 minutes at 30°C.[7]

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent, which measures the amount of ADP produced (in the case of ADP-Glo™).

    • Incubate as required by the kit.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each Lenvatinib concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of Lenvatinib concentration.

Endothelial Cell Tube Formation Assay (Angiogenesis Assay)

This assay evaluates the anti-angiogenic potential of Lenvatinib by measuring its effect on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basement membrane extract (e.g., Matrigel®), growth factor reduced

  • 96-well plates (pre-chilled)

  • Lenvatinib

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Protocol:

  • Plate Coating:

    • Thaw Matrigel® on ice overnight.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[8]

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium containing Lenvatinib at various concentrations (e.g., 1, 10, 100 nM).

    • Seed 1.0-1.5 x 10^4 HUVECs per well onto the solidified Matrigel®.

    • Include a vehicle control.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[1]

    • After incubation, carefully remove the medium.

    • Stain the cells with Calcein AM for 30 minutes for visualization.

    • Capture images of the tube-like structures using an inverted fluorescence microscope.

  • Quantification:

    • Quantify the tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Compare the results from Lenvatinib-treated wells to the vehicle control.

Angiogenesis_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel® Start->Coat_Plate Solidify_Matrigel Incubate at 37°C for 30-60 min Coat_Plate->Solidify_Matrigel Seed_HUVECs Seed HUVECs with Lenvatinib (1.0-1.5 x 10^4 cells/well) Solidify_Matrigel->Seed_HUVECs Incubate_4_18h Incubate for 4-18h Seed_HUVECs->Incubate_4_18h Stain_Cells Stain with Calcein AM Incubate_4_18h->Stain_Cells Capture_Images Capture images of tube formation Stain_Cells->Capture_Images Quantify_Tubes Quantify tube length, junctions, and loops Capture_Images->Quantify_Tubes End End Quantify_Tubes->End

Caption: Workflow for the HUVEC tube formation assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to develop and execute robust cell-based assays for the evaluation of Lenvatinib. These assays are crucial for understanding its anti-cancer efficacy, elucidating its mechanism of action, and identifying sensitive and resistant cancer cell populations. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data in the preclinical assessment of this important multi-kinase inhibitor.

References

Application Notes and Protocols for Lenvatinib-d4 in In Vitro Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor used in the treatment of various cancers. Understanding its metabolic fate is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and potential toxicity. In vitro drug metabolism studies are essential for elucidating the metabolic pathways and identifying the enzymes responsible for the biotransformation of Lenvatinib. Lenvatinib-d4, a deuterated analog of Lenvatinib, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, ensuring accurate and precise measurement of Lenvatinib in complex biological matrices.[1][2]

These application notes provide detailed protocols for conducting in vitro metabolism studies of Lenvatinib using human liver microsomes (HLMs) and recombinant human enzymes, with a focus on the utility of this compound as an internal standard.

Metabolic Pathways of Lenvatinib

Lenvatinib is primarily metabolized by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[3][4][5][6] The major metabolic pathways include:

  • CYP3A4-mediated metabolism : This is a major pathway leading to the formation of several metabolites, including O-desmethyl Lenvatinib (M2), N-descyclopropyl Lenvatinib, and Lenvatinib N-oxide.[7][8]

  • Aldehyde Oxidase (AO)-mediated metabolism : AO contributes to the formation of the quinolinone metabolite of Lenvatinib (M3').[3][4][5]

A visual representation of the metabolic pathway is provided below.

Lenvatinib_Metabolism Lenvatinib Lenvatinib M2 O-desmethyl Lenvatinib (M2) Lenvatinib->M2 CYP3A4 N_descyclopropyl N-descyclopropyl Lenvatinib Lenvatinib->N_descyclopropyl CYP3A4 N_oxide Lenvatinib N-oxide Lenvatinib->N_oxide CYP3A4 M3_prime Quinolinone Metabolite (M3') Lenvatinib->M3_prime Aldehyde Oxidase

Figure 1: Major metabolic pathways of Lenvatinib.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Lenvatinib metabolism obtained from in vitro studies.

Table 1: Michaelis-Menten Kinetic Parameters for Lenvatinib Metabolism

SystemEnzymeKm (µM)Vmax (pmol/min/mg protein)Reference
Human Liver MicrosomesOverall16.9 ± 2.42Not Reported[9]
Rat Liver MicrosomesOverall23.5 ± 2.17Not Reported[9]
Human Liver S9Aldehyde Oxidase164.573[10]

Note: The reported Km for aldehyde oxidase appears to be in mM in the source, which is likely a typographical error and should be interpreted with caution. It is presented here as µM for consistency, but researchers should refer to the original publication.

Table 2: IC50 Values for Inhibition of Lenvatinib Metabolism

InhibitorSystemIC50 (µM)Reference
LuteolinHuman Liver Microsomes6.89 ± 0.43[9]
MyricetinHuman Liver Microsomes12.32 ± 1.21[9]
FisetinHuman Liver Microsomes21.22 ± 0.93[9]
LuteolinRat Liver Microsomes11.36 ± 0.46[9]
MyricetinRat Liver Microsomes11.21 ± 0.81[9]
FisetinRat Liver Microsomes21.75 ± 0.86[9]

Experimental Protocols

A generalized workflow for an in vitro Lenvatinib metabolism study is depicted below.

Lenvatinib_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Lenvatinib Stock Solution I1 Incubate Lenvatinib with HLMs and NADPH at 37°C P1->I1 P2 Prepare this compound (Internal Standard) Stock Solution A1 Terminate Reaction and Add this compound P2->A1 P3 Prepare Human Liver Microsomes and Cofactors (NADPH) P3->I1 I1->A1 A2 Protein Precipitation A1->A2 A3 Centrifugation A2->A3 A4 LC-MS/MS Analysis of Supernatant A3->A4 D1 Quantify Lenvatinib and Metabolites A4->D1 D2 Determine Kinetic Parameters (Km, Vmax) D1->D2

Figure 2: Experimental workflow for in vitro Lenvatinib metabolism study.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of Lenvatinib Metabolism in Human Liver Microsomes (HLMs)

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the metabolism of Lenvatinib in HLMs.

Materials:

  • Lenvatinib

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Lenvatinib (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound (internal standard) in ACN/MeOH (50:50, v/v) at a suitable concentration (e.g., 100 ng/mL).

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.

  • Incubation:

    • Prepare a series of Lenvatinib concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50 µM) in the incubation buffer.

    • In a 96-well plate, add the HLM suspension.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a predetermined time (e.g., 15 minutes, within the linear range of metabolite formation).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing this compound.

    • Vortex the plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of Lenvatinib and its metabolites.

    • Example LC-MS/MS Parameters:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate Lenvatinib and its metabolites.

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • MRM Transitions:

        • Lenvatinib: Monitor appropriate precursor > product ion transitions.

        • This compound: Monitor appropriate precursor > product ion transitions.

        • Metabolites: Monitor appropriate precursor > product ion transitions for O-desmethyl Lenvatinib, etc.

  • Data Analysis:

    • Construct a calibration curve using standards of Lenvatinib and its metabolites.

    • Quantify the amount of Lenvatinib metabolized or metabolite formed at each substrate concentration.

    • Plot the reaction velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Protocol 2: CYP3A4 and Aldehyde Oxidase Contribution to Lenvatinib Metabolism

Objective: To determine the relative contribution of CYP3A4 and Aldehyde Oxidase to the metabolism of Lenvatinib.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Include the following incubation conditions:

    • Control: Lenvatinib + HLMs + NADPH regenerating system.

    • CYP3A4 Inhibition: Lenvatinib + HLMs + NADPH regenerating system + a specific CYP3A4 inhibitor (e.g., ketoconazole).

    • Aldehyde Oxidase Contribution: Lenvatinib + HLMs (or human liver S9 fraction) without the NADPH regenerating system (as AO is a cytosolic enzyme that does not require NADPH).[3][4][5]

    • Aldehyde Oxidase Inhibition: Lenvatinib + HLMs (or human liver S9 fraction) without NADPH + a specific AO inhibitor (e.g., hydralazine).

  • Compare the rate of Lenvatinib metabolism or metabolite formation in the presence and absence of the specific inhibitors and cofactors to determine the contribution of each enzyme.

Conclusion

These application notes provide a framework for conducting robust in vitro metabolism studies of Lenvatinib. The use of this compound as an internal standard is critical for achieving accurate and reliable quantitative data. By following these protocols, researchers can effectively characterize the metabolic profile of Lenvatinib, identify the key metabolizing enzymes, and generate essential data for drug development and regulatory submissions.

References

Troubleshooting & Optimization

Troubleshooting Lenvatinib-d4 signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression of Lenvatinib-d4 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Lenvatinib. In quantitative LC-MS/MS analysis, it is added to samples at a known concentration to correct for variations in sample preparation, injection volume, and, importantly, to compensate for matrix effects that can cause signal suppression or enhancement.[1] Since this compound is chemically identical to Lenvatinib, it is expected to have the same chromatographic retention time and ionization efficiency, making it an ideal internal standard.[2]

Q2: What is signal suppression and how does it affect my results?

Signal suppression, also known as ion suppression, is a phenomenon in mass spectrometry where the ionization of the analyte of interest (in this case, this compound) is inhibited by co-eluting components from the sample matrix.[3][4][5] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[5][6]

Q3: What are the common causes of this compound signal suppression?

The most common causes of signal suppression for this compound are related to matrix effects.[7] These effects arise from endogenous components in biological samples or from substances introduced during sample preparation.[6][8] Key causes include:

  • Phospholipids: Abundant in plasma and serum samples, these are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the ionization process.[1]

  • Co-eluting Metabolites or Drugs: Other compounds in the sample that have similar chromatographic properties to this compound can compete for ionization.[8]

  • High Analyte Concentration: At very high concentrations, the analyte itself (Lenvatinib) can suppress the signal of the internal standard (this compound) due to competition for charge in the ESI source.[5][9]

Troubleshooting Guides

Problem: I am observing a low or inconsistent signal for this compound.

This guide provides a systematic approach to troubleshooting this compound signal suppression.

Step 1: Initial Assessment and System Check

Question: Have you confirmed that the LC-MS/MS system is performing correctly?

Answer: Before investigating matrix effects, it's crucial to rule out instrumental issues.

  • System Suitability Test (SST): Regularly perform an SST by injecting a neat solution of this compound. This will confirm the instrument's sensitivity, peak shape, and retention time are within acceptable limits.

  • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass of this compound.[3]

  • Mobile Phase and Reagents: Check the preparation of mobile phases and ensure all solvents and additives are of high purity and correctly mixed.

Step 2: Investigate Matrix Effects

Question: How can I determine if matrix effects are causing the signal suppression?

Answer: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[1][4]

Experimental Protocol: Post-Column Infusion

Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with a T-connector

  • Syringe pump

  • A solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank matrix samples (e.g., plasma from an untreated subject) processed with your sample preparation method

  • Reagent blank (extraction solvent)

Methodology:

  • Setup:

    • Connect the LC column outlet to a T-connector.

    • Connect the syringe pump containing the this compound solution to the second port of the T-connector.

    • Connect the third port of the T-connector to the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Acquire data on the mass spectrometer, monitoring the specific MRM transition for this compound. You should observe a stable, elevated baseline signal.

  • Injection:

    • Once a stable baseline is achieved, inject the processed reagent blank. There should be minimal to no deviation in the baseline.

    • Next, inject the processed blank matrix sample.

  • Analysis:

    • Monitor the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.

    • Compare the retention time of the suppression with the retention time of this compound in your actual samples. If they overlap, matrix effects are a likely cause of the signal suppression.

Step 3: Mitigate Signal Suppression

Based on the findings from the post-column infusion, you can implement the following strategies:

Strategy 1: Improve Chromatographic Separation

Question: How can I change my chromatography to avoid the suppression zone?

Answer: The goal is to shift the elution of this compound away from the co-eluting interferences.

  • Modify the Gradient: Adjust the mobile phase gradient to increase the separation between this compound and the interfering peaks. A shallower gradient can improve resolution.

  • Change the Column: Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.

  • Adjust pH: Modify the pH of the mobile phase to change the ionization state and retention of Lenvatinib or interfering compounds.

Strategy 2: Enhance Sample Preparation

Question: What sample preparation techniques are effective at removing interfering matrix components?

Answer: The choice of sample preparation method significantly impacts the cleanliness of the final extract.[3]

Sample Preparation MethodEfficacy in Removing PhospholipidsEfficacy in Removing SaltsThroughput
Protein Precipitation (PPT) LowModerateHigh
Liquid-Liquid Extraction (LLE) Moderate to HighHighModerate
Solid-Phase Extraction (SPE) HighHighLow to Moderate
  • Protein Precipitation (PPT): While fast, it is less effective at removing phospholipids. If you are using PPT, consider a phospholipid removal plate.

  • Liquid-Liquid Extraction (LLE): Can be optimized by changing the extraction solvent to selectively extract Lenvatinib while leaving polar interferences like salts and some phospholipids behind.

  • Solid-Phase Extraction (SPE): Offers the most thorough cleanup by using specific sorbents to bind either the analyte or the interferences.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start_node Low/Inconsistent this compound Signal system_check Perform System Suitability Test start_node->system_check process_node Process decision_node Decision result_node Result protocol_node Protocol is_system_ok System OK? system_check->is_system_ok fix_system Troubleshoot LC-MS/MS System is_system_ok->fix_system No post_column Perform Post-Column Infusion is_system_ok->post_column Yes fix_system->system_check is_suppression Suppression Observed? post_column->is_suppression no_suppression Investigate Other Causes (e.g., sample degradation) is_suppression->no_suppression No optimize_chrom Optimize Chromatography is_suppression->optimize_chrom Yes improve_cleanup Improve Sample Cleanup is_suppression->improve_cleanup Yes revalidate Re-validate Method optimize_chrom->revalidate improve_cleanup->revalidate

Caption: A workflow for troubleshooting this compound signal suppression.

Mechanism of Ion Suppression

IonSuppression cluster_source ESI Droplet cluster_detector Mass Spectrometer Detector analyte This compound Ions charge Charge Competition analyte->charge matrix Matrix Components (e.g., Phospholipids) matrix->charge evaporation Altered Droplet Evaporation matrix->evaporation increases viscosity suppressed_signal Reduced this compound Signal charge->suppressed_signal Reduces available charge for analyte evaporation->suppressed_signal Reduces analyte ion release

Caption: Mechanism of ion suppression in the ESI source.

References

Optimizing LC gradient for Lenvatinib and Lenvatinib-d4 separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Lenvatinib and its deuterated internal standard, Lenvatinib-d4. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your LC-MS/MS methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC column and mobile phase for separating Lenvatinib and this compound?

A1: A reversed-phase C18 column is a robust starting point for Lenvatinib analysis.[1][2] Commonly used columns include Synergi Fusion RP C18, Zorbax Eclipse XDB-C18, or equivalent UPLC HSS C18 columns.[1][2][3]

For the mobile phase, a gradient elution using the following is recommended:

  • Mobile Phase A: Water with an acidic modifier, typically 0.1% formic acid or 5-10 mM ammonium acetate.[4][5]

  • Mobile Phase B: Acetonitrile, often with the same concentration of the acidic modifier.[4]

Using a deuterated internal standard like this compound is ideal as its chemical properties are nearly identical to the analyte, ensuring similar chromatographic behavior and ionization response.[2]

Q2: My Lenvatinib and this compound peaks are co-eluting. How can I improve their separation?

A2: While Lenvatinib and this compound are expected to have very similar retention times, complete co-elution is ideal for bioanalysis to ensure proper correction for matrix effects. If you are aiming for baseline separation (more common in impurity analysis), you can:

  • Decrease the Gradient Slope: Make the increase in the organic mobile phase (acetonitrile) more gradual. This extends the elution window and can improve the resolution of closely eluting compounds.

  • Use a Different Stationary Phase: Consider a phenyl column, which offers different selectivity based on pi-pi interactions and may resolve the two compounds.[6][7]

  • Optimize Temperature: Lowering the column temperature can sometimes increase retention and improve separation, though it may also broaden peaks.

Q3: I'm observing significant peak tailing for Lenvatinib. What are the common causes and solutions?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the LC system.[8]

  • Secondary Interactions: Lenvatinib has amino groups that can interact with residual silanols on the silica-based column packing.[1] Ensure your mobile phase pH is low (e.g., using 0.1% formic acid) to protonate the analyte and minimize these interactions.

  • Column Contamination: Contaminants from the sample matrix can build up on the column frit or packing material.[8] Try flushing the column with a strong solvent or replacing the guard column.

  • Extra-Column Volume: Excessive tubing length or poor connections can contribute to peak broadening and tailing.[8] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

Q4: My signal intensity is low and the baseline is noisy. How can I improve sensitivity?

A4: Low sensitivity and high background can stem from several sources, from sample preparation to the MS detector.[9][10]

  • Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives to reduce baseline noise.[9] Microbial growth in aqueous mobile phases can also be a source of contamination; prepare fresh solutions daily.[8]

  • Ion Source Optimization: Ensure the electrospray ionization (ESI) source parameters are optimized for Lenvatinib. In positive ion mode, key parameters include ion spray voltage (e.g., 5500 V), temperature (e.g., 550°C), and nebulizer gas pressure.[1]

  • Sample Preparation: Inefficient extraction can lead to low recovery. If using protein precipitation, ensure the ratio of organic solvent to plasma is sufficient. For liquid-liquid extraction, optimize the pH and choice of organic solvent.[11]

  • Matrix Effects: Components from the biological matrix can co-elute with Lenvatinib and suppress its ionization. Adjusting the gradient to better separate Lenvatinib from the matrix front can help. A proper internal standard like this compound should help correct for this.[1]

Q5: I am experiencing carryover in my analysis. What steps can I take to minimize it?

A5: Carryover, where the analyte from a high-concentration sample appears in a subsequent blank injection, has been noted in Lenvatinib assays.[12]

  • Injector Wash: The most common source is the autosampler. Optimize the injector wash procedure. Use a wash solution that is strong enough to dissolve Lenvatinib completely. A mixture of acetonitrile and water is often effective.

  • Hardware Adsorption: Lenvatinib may adsorb to surfaces in the flow path, such as the injector needle, rotor seal, or column. Consider flushing the system with a strong solvent. In some cases, passivation of the system may be necessary.

  • Injection Volume: Injecting a smaller volume of high-concentration samples can sometimes reduce the amount of analyte available to cause carryover.

Troubleshooting Guides
Guide 1: Optimizing the LC Gradient for Resolution

If you are experiencing poor resolution between Lenvatinib and endogenous matrix components, use the following table to guide your gradient optimization. The goal is to separate the analyte from interferences without unnecessarily extending the run time.

ParameterInitial Condition (Example)Optimization Strategy & Rationale
Initial %B 10% AcetonitrileTo Increase Retention: Decrease to 5%. This allows highly polar matrix components to elute first.
Gradient Ramp 10% to 90% B in 2.0 minTo Improve Separation: Slow the ramp (e.g., 10% to 90% B in 4.0 min). A shallower gradient provides more time for compounds to interact with the stationary phase, improving resolution.[13]
Flow Rate 0.6 mL/minTo Improve Peak Shape/Resolution: Decrease to 0.4-0.5 mL/min. Lower flow rates can increase efficiency but will also increase run time and may decrease sensitivity depending on the ESI source.
Final %B & Hold Hold at 90% B for 1.0 minTo Elute Late-Eluting Compounds: Increase the hold time or the final %B (e.g., 95%) to ensure all strongly retained matrix components are washed from the column before the next injection.
Guide 2: Diagnosing Peak Shape Problems

Use the following decision tree to troubleshoot common peak shape issues like fronting, tailing, or splitting.

G Troubleshooting Peak Shape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Evaluate Shape Fronting Peak Fronting? Tailing->Fronting No Tailing_Sol1 Check Mobile Phase pH (Is it acidic enough?) Tailing->Tailing_Sol1 Yes Split Split Peak? Fronting->Split No Fronting_Sol1 Reduce Sample Concentration (Overload) Fronting->Fronting_Sol1 Yes Split_Sol1 Check for Clogged Frit Split->Split_Sol1 Yes Tailing_Sol2 Flush Column / Replace Guard (Column contamination) Tailing_Sol1->Tailing_Sol2 Tailing_Sol3 Check for Extra-Column Volume (Fittings, tubing) Tailing_Sol2->Tailing_Sol3 Fronting_Sol2 Check for Column Void Fronting_Sol1->Fronting_Sol2 Split_Sol2 Ensure Sample Solvent is Weaker than Mobile Phase Split_Sol1->Split_Sol2

Caption: A decision tree for diagnosing common LC peak shape problems.

Experimental Protocols
Protocol 1: Lenvatinib Quantification in Human Plasma via LC-MS/MS

This protocol provides a general procedure for the analysis of Lenvatinib in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (e.g., at 50 ng/mL).

  • Add 150 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for injection.

2. LC-MS/MS System & Conditions

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: C18 Column (e.g., 2.1 x 100 mm, 2.5 µm).[4]

  • Mobile Phase A: Water with 0.1% Formic Acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

3. Instrument Parameters

The following tables summarize typical starting parameters. These must be optimized for your specific instrument.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Temperature 30-40 °C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program 0.0 min: 10% B
0.5 min: 10% B
3.0 min: 95% B
3.5 min: 95% B
3.6 min: 10% B
4.5 min: 10% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ion Source ESI Positive
IonSpray Voltage 5500 V
Temperature 550 °C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) 6 (Nitrogen)
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 40 psi
MRM Transitions Lenvatinib: 427.1 -> 370.1
This compound: 431.1 -> 370.1

Note: The exact mass transition for this compound may vary depending on the position of the deuterium labels (e.g., 430.3 -> 370.1 or 432.1 -> 370).[2][11] Always confirm the parent and product ions by infusing the standard.

Workflow Diagram

G Bioanalytical Workflow for Lenvatinib cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Receive Plasma Samples Spiking Spike with IS (this compound) SampleReceipt->Spiking Extraction Perform Protein Precipitation Spiking->Extraction Supernatant Transfer Supernatant to Vial Extraction->Supernatant Injection Inject Sample onto LC-MS/MS Supernatant->Injection Separation LC Gradient Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

References

Common pitfalls in Lenvatinib bioanalysis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lenvatinib bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of Lenvatinib in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common extraction methods for Lenvatinib from plasma?

A1: The most frequently employed extraction techniques for Lenvatinib from plasma are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] Protein precipitation with acetonitrile is a simple and rapid method that has shown high recovery rates.[2][3] LLE with solvents like ethyl acetate is also effective.[4] The choice of method often depends on the desired level of sample cleanup, sensitivity requirements, and laboratory workflow.

Q2: What type of analytical column is typically used for Lenvatinib analysis?

A2: Reversed-phase C18 columns are commonly used for the chromatographic separation of Lenvatinib.[2][5] For instance, a Synergi Fusion RP C18 column has been successfully used.[2] Other stationary phases like phenyl columns have also been reported for the analysis of Lenvatinib and its impurities.[6][7]

Q3: What are the typical mobile phases for Lenvatinib analysis by LC-MS/MS?

A3: A common mobile phase composition for Lenvatinib analysis involves a gradient elution with a mixture of an aqueous component, often containing a modifier like formic acid, and an organic solvent such as acetonitrile or methanol.[2][6][7] For example, a mobile phase consisting of 0.1% formic acid in water and acetonitrile is frequently used.[6][7]

Q4: How can I ensure the stability of Lenvatinib in plasma samples?

A4: Lenvatinib has been shown to be stable in plasma under various storage conditions. Stability has been demonstrated for short-term storage at room temperature (bench-top stability), through multiple freeze-thaw cycles, and for long-term storage at -80°C.[2][8] To ensure stability, it is crucial to adhere to validated storage conditions and minimize the time samples spend at room temperature during processing.[2]

Troubleshooting Guides

Problem 1: Low or Inconsistent Extraction Recovery

Q: My extraction recovery for Lenvatinib is low and variable. What could be the cause and how can I improve it?

A: Low and inconsistent recovery can stem from several factors related to the chosen extraction method.

  • Protein Precipitation (PP):

    • Issue: Incomplete protein precipitation can lead to poor recovery. The ratio of the precipitation solvent (e.g., acetonitrile) to the plasma sample is critical.

    • Solution: Optimize the solvent-to-plasma ratio. A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile to plasma. Ensure thorough vortexing to facilitate complete protein precipitation.

  • Liquid-Liquid Extraction (LLE):

    • Issue: The choice of extraction solvent and the pH of the aqueous phase are crucial for efficient partitioning of Lenvatinib.

    • Solution: Screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery. Adjusting the pH of the plasma sample can also improve partitioning. Since Lenvatinib is a basic compound, adjusting the pH to be slightly basic can enhance its extraction into an organic solvent.

  • Solid-Phase Extraction (SPE):

    • Issue: Inefficient binding to or elution from the SPE sorbent can result in low recovery.

    • Solution: Ensure the SPE cartridge is appropriate for the physicochemical properties of Lenvatinib. Optimize the wash and elution steps. A weak wash solution can help remove interferences without eluting the analyte, while a strong elution solvent is needed for complete recovery.

Extraction Method Reported Recovery (%) Key Optimization Parameters Reference
Protein Precipitation≥95.6Acetonitrile to plasma ratio, vortexing time[2]
Liquid-Liquid Extraction97.94–106.57Extraction solvent, pH of aqueous phase[4]
Solid-Phase Extraction~67Sorbent selection, wash and elution solvent composition[3]
Problem 2: Significant Matrix Effects Observed

Q: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of Lenvatinib. How can I mitigate these matrix effects?

A: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of quantification.[9]

  • Improve Sample Cleanup:

    • Solution: A more rigorous sample preparation method can help remove interfering endogenous components from the plasma. If you are using protein precipitation, consider switching to LLE or SPE for a cleaner extract.

  • Optimize Chromatography:

    • Solution: Adjusting the chromatographic conditions to separate Lenvatinib from co-eluting matrix components is an effective strategy. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Solution: A SIL-IS (e.g., Lenvatinib-d4) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[10] If a SIL-IS is not available, a structural analog can be used, but it may not track the analyte's behavior as closely.[3]

Parameter Value Indication Reference
Internal Standard Normalized Matrix Effect CV%≤2.8%Minimal and consistent matrix effects[2]
Matrix Effect Range100.3–106.79%No significant ion suppression or enhancement[4]
Problem 3: Poor Chromatographic Peak Shape

Q: The chromatographic peak for Lenvatinib is showing tailing or fronting. What are the potential causes and solutions?

A: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

  • Column Overload:

    • Issue: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

  • Secondary Interactions:

    • Issue: Interactions between the basic Lenvatinib molecule and active sites on the column packing material (e.g., residual silanols) can cause peak tailing.

    • Solution: Add a competing base, such as a low concentration of an amine modifier, to the mobile phase. Using a highly end-capped column can also minimize these secondary interactions. Adjusting the mobile phase pH can also help.

  • Column Contamination:

    • Issue: Accumulation of strongly retained matrix components on the column can lead to distorted peak shapes.

    • Solution: Use a guard column to protect the analytical column. Implement a robust column washing procedure between analytical runs. If the problem persists, the column may need to be replaced.[11]

Problem 4: Analyte Instability During Sample Processing and Storage

Q: I suspect Lenvatinib is degrading during my sample preparation or storage. How can I assess and prevent this?

A: While Lenvatinib is generally stable, degradation can occur under certain conditions.

  • Forced Degradation Studies:

    • Information: Forced degradation studies have shown that Lenvatinib is susceptible to degradation under acidic and alkaline conditions.[12] It is relatively stable under neutral, oxidative, thermal, and photolytic stress.[13][14]

  • Bench-Top Stability:

    • Issue: Prolonged exposure of plasma samples to room temperature can lead to degradation.

    • Solution: Keep plasma samples on ice or in a cooling rack during processing and minimize the time they are at room temperature. Validated methods have shown stability for at least 4 hours at room temperature.[2]

  • Freeze-Thaw Stability:

    • Issue: Repeated freezing and thawing of plasma samples can potentially lead to degradation.

    • Solution: Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Lenvatinib has been shown to be stable for at least three freeze-thaw cycles.[2]

  • Long-Term Storage:

    • Issue: Improper long-term storage can compromise sample integrity.

    • Solution: Store plasma samples at -80°C for long-term stability. Validated methods have demonstrated stability for extended periods at this temperature.[8]

Experimental Protocols

Representative LC-MS/MS Method for Lenvatinib in Human Plasma

This protocol is a summary of a validated method and should be adapted and re-validated for specific laboratory conditions.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of an internal standard solution (e.g., this compound in acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Conditions:

    • Column: Synergi Fusion RP C18 (50 x 2.0 mm, 4 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Lenvatinib, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lenvatinib: m/z 427.1 → 370.1

      • This compound (IS): m/z 431.1 → 370.1

    • Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.

Visualizations

Lenvatinib_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Extraction (PP, LLE, or SPE) Add_IS->Extraction Centrifugation Centrifugation/ Evaporation Extraction->Centrifugation Reconstitution Reconstitution Centrifugation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A typical experimental workflow for Lenvatinib bioanalysis.

Troubleshooting_Decision_Tree Start Inaccurate or Imprecise Results Check_Recovery Low/Inconsistent Recovery? Start->Check_Recovery Check_Matrix High Matrix Effects? Check_Recovery->Check_Matrix No Optimize_Extraction Optimize Extraction Method Check_Recovery->Optimize_Extraction Yes Check_Peak_Shape Poor Peak Shape? Check_Matrix->Check_Peak_Shape No Improve_Cleanup Improve Sample Cleanup/ Use SIL-IS Check_Matrix->Improve_Cleanup Yes Check_Stability Analyte Instability? Check_Peak_Shape->Check_Stability No Optimize_Chroma Optimize Chromatography/ Check Column Check_Peak_Shape->Optimize_Chroma Yes Control_Conditions Control Temp & Time/ Check Storage Check_Stability->Control_Conditions Yes Review_Data Review Data and Re-validate Check_Stability->Review_Data No Optimize_Extraction->Review_Data Improve_Cleanup->Review_Data Optimize_Chroma->Review_Data Control_Conditions->Review_Data

References

Lenvatinib-d4 Stock Solution Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Lenvatinib-d4 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] A common stock solution concentration is 1 mg/mL.[1] For higher concentrations, such as 10 mM or even up to 50 mg/mL (117.13 mM), warming the solution in a 50°C water bath or using ultrasonic treatment may be necessary to ensure complete dissolution.[3][4] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]

Q2: What are the optimal storage conditions and expected stability for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[2] The solid form of this compound is stable for at least 3 years when stored at -20°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.

Q3: I observed precipitation in my this compound stock solution after dilution in an aqueous buffer. What should I do?

A3: Lenvatinib and its deuterated form are poorly soluble in aqueous solutions.[4] Precipitation upon dilution in aqueous media is a common issue. To address this, ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility. If precipitation persists, consider using a formulation with co-solvents such as PEG300 and Tween 80 for in vivo experiments.[4] For cell-based assays, it is crucial to determine the optimal final DMSO concentration that is tolerated by the cells while keeping this compound in solution.

Q4: My this compound stock solution has a slight pinkish color. Is this normal?

A4: The solid form of this compound is described as an off-white to pink solid.[2] Therefore, a slight pinkish hue in the dissolved stock solution is generally not a cause for concern and does not necessarily indicate degradation. However, any significant color change over time during storage should be investigated as it may be a sign of instability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in DMSO stock solution Incomplete dissolution.Use sonication or warm the solution to 37°C for 10 minutes to aid dissolution.[3] Ensure you are using anhydrous DMSO.
Supersaturation.Prepare the stock solution at a slightly lower concentration.
Inconsistent results in experiments Degradation of this compound.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting. Verify the stability of your stock solution using the protocol provided below.
Inaccurate pipetting of viscous DMSO.Use positive displacement pipettes for accurate handling of DMSO.
Chromatographic peak splitting or tailing H/D exchange.Avoid storing deuterated standards in acidic or basic solutions for extended periods.
Interaction with the analytical column.Optimize your LC method, including the mobile phase composition and pH.

Quantitative Stability Data

The following table summarizes the stability of Lenvatinib under various stress conditions. While this data is for the non-deuterated form, it provides a strong indication of the chemical stability of this compound, as deuteration primarily affects metabolic stability.

Condition Duration Temperature % Degradation Identified Degradation Products
Acidic Hydrolysis (0.1 N HCl) 8 hours80°C12.5%DP I and DP IV
Alkaline Hydrolysis (0.1 N NaOH) 4 hours80°C15.2%DP II, DP III, and DP V
Neutral Hydrolysis (Water) 24 hours80°CStableNot Applicable
Oxidative (3% H₂O₂) 24 hoursRoom TempStableNot Applicable
Thermal 48 hours80°CStableNot Applicable
Photolytic (UV light) 7 daysRoom TempStableNot Applicable

Data adapted from forced degradation studies of Lenvatinib.[5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, positive displacement pipette.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mg/mL or 10 mM).

    • Vortex the solution thoroughly. If needed, sonicate the vial or warm it at 37°C for 10 minutes to ensure complete dissolution.[3]

    • Visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

Protocol for Assessing the Stability of this compound Stock Solution

This protocol outlines a method to assess the stability of your this compound stock solution over time using HPLC-MS.

  • Materials: Stored this compound stock solution, freshly prepared this compound stock solution (for comparison), HPLC-grade methanol, HPLC-MS system.

  • Procedure:

    • Time Point 0 (Baseline):

      • Prepare a fresh stock solution of this compound in DMSO.

      • Dilute an aliquot of this fresh stock solution to a working concentration (e.g., 1 µg/mL) using methanol.

      • Analyze the diluted solution by HPLC-MS and record the peak area.

    • Subsequent Time Points (e.g., 1, 3, 6 months):

      • Retrieve an aliquot of the stored this compound stock solution from -80°C or -20°C.

      • Allow it to thaw completely at room temperature.

      • Dilute the aliquot to the same working concentration as the baseline sample using methanol.

      • Analyze the diluted solution using the same HPLC-MS method as the baseline.

    • Data Analysis:

      • Compare the peak area of the stored sample to the peak area of the freshly prepared baseline sample.

      • Calculate the percentage of this compound remaining. A common threshold for stability is retaining >90% of the initial concentration.

      • Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

Lenvatinib_Signaling_Pathway cluster_cell Tumor Cell / Endothelial Cell VEGFR VEGFR1/2/3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PLCg PLCγ Pathway VEGFR->PLCg FGFR FGFR1-4 FGFR->PI3K_AKT FGFR->RAS_MAPK PDGFRa PDGFRα PDGFRa->PI3K_AKT KIT KIT KIT->PI3K_AKT RET RET RET->RAS_MAPK Lenvatinib This compound Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Tumor Growth & Proliferation PI3K_AKT->Proliferation RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation PLCg->Angiogenesis

Caption: this compound inhibits multiple receptor tyrosine kinases.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate_warm Sonicate / Warm (if necessary) dissolve->sonicate_warm aliquot Aliquot into Single-Use Vials sonicate_warm->aliquot  Complete  Dissolution store Store at -20°C (short-term) or -80°C (long-term) aliquot->store stability_test Perform Stability Test (Optional but Recommended) store->stability_test end Ready for Use store->end stability_test->end

Caption: Workflow for preparing stable this compound stock solutions.

References

Lenvatinib Peak Tailing in Reverse-Phase HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the analysis of Lenvatinib using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for Lenvatinib analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that extends from the peak maximum.[1] For Lenvatinib, which is a basic compound, this can be a common issue.[2][3] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results, ultimately compromising the quantitative accuracy of the analysis.[4]

Q2: What are the primary causes of Lenvatinib peak tailing in reverse-phase HPLC?

A2: The most common cause of peak tailing for basic compounds like Lenvatinib is secondary interactions between the analyte and the stationary phase.[3] Specifically, interactions with ionized residual silanol groups on the silica-based column packing material are a major contributor.[1] Other factors include improper mobile phase pH, sample overload, using an injection solvent stronger than the mobile phase, and column degradation or voids.[4][5]

Q3: How does the mobile phase pH affect Lenvatinib peak shape?

A3: The mobile phase pH is a critical factor. Lenvatinib has a pKa of approximately 5.05.[6] When the mobile phase pH is close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[7] Operating at a low pH (typically below 3) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and improving peak symmetry.[1]

Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?

A4: Yes, the choice and proportion of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reverse-phase HPLC, their elution strengths and interactions with the stationary phase differ. Method development for Lenvatinib has shown good results with both acetonitrile and methanol-based mobile phases.[2][7] It is important to optimize the ratio of the organic modifier to the aqueous phase to ensure good peak shape and retention.

Q5: What is an acceptable tailing factor for Lenvatinib peaks?

A5: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For pharmaceutical analysis, a tailing factor between 1.0 and 1.5 is generally considered acceptable.[3] Some methods for Lenvatinib have reported tailing factors around 1.2 to 1.6.[4][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving Lenvatinib peak tailing issues.

Diagram: Troubleshooting Workflow for Lenvatinib Peak Tailing

G start Start: Peak Tailing Observed for Lenvatinib check_method Review HPLC Method Parameters start->check_method is_ph_low Is Mobile Phase pH < 4? check_method->is_ph_low end End: Peak Shape Improved check_method->end If all checks pass adjust_ph Action: Lower Mobile Phase pH to 2.5-3.5 is_ph_low->adjust_ph No check_column Evaluate Column Condition is_ph_low->check_column Yes adjust_ph->check_method is_column_old Is Column Old or Showing High Backpressure? check_column->is_column_old replace_column Action: Replace with a New, End-Capped Column is_column_old->replace_column Yes check_sample Investigate Sample and Injection is_column_old->check_sample No replace_column->check_method is_overload Is Sample Concentration Too High? check_sample->is_overload reduce_conc Action: Reduce Sample Concentration or Injection Volume is_overload->reduce_conc Yes is_solvent_strong Is Injection Solvent Stronger than Mobile Phase? is_overload->is_solvent_strong No reduce_conc->check_method match_solvent Action: Dissolve Sample in Mobile Phase is_solvent_strong->match_solvent Yes use_modifier Consider Mobile Phase Modifier is_solvent_strong->use_modifier No match_solvent->check_method add_tea Action: Add Triethylamine (TEA) to Mobile Phase (e.g., 0.1%) use_modifier->add_tea add_tea->end

References

Technical Support Center: Enhancing Lenvatinib Quantification Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lenvatinib quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantification of Lenvatinib, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for the lower limit of quantification (LLOQ) for Lenvatinib in plasma?

A1: The LLOQ for Lenvatinib in human plasma can vary depending on the analytical method employed. Highly sensitive methods, such as those using ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), have achieved LLOQs as low as 20 pg/mL for free Lenvatinib and 0.50 ng/mL for total Lenvatinib.[1][2][3] High-performance liquid chromatography (HPLC) with ultraviolet detection typically has a higher LLOQ, around 5 ng/mL.[4]

Q2: What are the key signaling pathways inhibited by Lenvatinib?

A2: Lenvatinib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and cancer progression.[5] The primary pathways inhibited by Lenvatinib include:

  • Vascular Endothelial Growth Factor (VEGF) Receptors: VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4).[6][7]

  • Fibroblast Growth Factor (FGF) Receptors: FGFR1, 2, 3, and 4.[6][7]

  • RET proto-oncogene.[6][7]

  • Other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and c-KIT.[5][8]

Q3: How does Lenvatinib's high protein binding affect quantification?

A3: Lenvatinib is highly bound to plasma proteins (98% to 99%).[5] This is a critical consideration for bioanalysis. While most reported methods quantify total Lenvatinib concentration, measuring the unbound (free) fraction may be more clinically relevant as it is the pharmacologically active form.[1] To quantify free Lenvatinib, an ultrafiltration step is typically required to separate the unbound drug from the protein-bound drug before analysis.[1]

Troubleshooting Guide

Issue 1: Poor Sensitivity / High Lower Limit of Quantification (LLOQ)

Symptom: Difficulty in detecting and accurately quantifying low concentrations of Lenvatinib, leading to a high LLOQ.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Sample Preparation: Inefficient extraction of Lenvatinib from the plasma matrix can lead to low recovery and poor sensitivity.Optimize Extraction Method: Protein precipitation is a common and effective method for Lenvatinib extraction.[2][3] For higher sensitivity, consider solid-phase extraction (SPE) which can provide a cleaner extract and concentrate the analyte.[1]
Inefficient Ionization in Mass Spectrometry: The choice of ionization mode and source parameters can significantly impact signal intensity.Optimize MS Parameters: Lenvatinib is typically analyzed in positive electrospray ionization (ESI) mode.[1][2] Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for Lenvatinib.
Matrix Effects: Co-eluting endogenous components from the plasma matrix can suppress or enhance the ionization of Lenvatinib, leading to inaccurate and imprecise results at low concentrations.Improve Chromatographic Separation: Use a high-efficiency column (e.g., UPLC/UHPLC) to better separate Lenvatinib from matrix components.[1] Adjusting the mobile phase gradient can also help resolve interferences. Utilize an Internal Standard: A stable isotope-labeled internal standard (e.g., Lenvatinib-d4) is highly recommended to compensate for matrix effects and variability in extraction and injection.[1][2]
Issue 2: Poor Peak Shape and Chromatographic Resolution

Symptom: Asymmetrical (tailing or fronting) peaks or co-elution with other components.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Column Chemistry: The choice of stationary phase is crucial for good peak shape.Select a Suitable Column: C18 columns are commonly used and have been shown to provide good separation for Lenvatinib.[1][2]
Suboptimal Mobile Phase Composition: The pH and organic modifier of the mobile phase can affect peak shape.Adjust Mobile Phase: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is often used to improve peak shape for basic compounds like Lenvatinib by promoting protonation.[1][2] Experiment with different organic modifiers (e.g., acetonitrile, methanol) and gradient profiles to optimize resolution.

Quantitative Data Summary

The following tables summarize key performance parameters from various published methods for Lenvatinib quantification.

Table 1: LC-MS/MS Methods for Lenvatinib Quantification in Human Plasma

Parameter Method 1[2][3] Method 2[1] Method 3[9]
Analyte Total LenvatinibFree LenvatinibTotal & Unbound Lenvatinib
Linearity Range 0.50–2000 ng/mL20-1000 pg/mL0.0800–400 ng/mL (Total) 0.0400–16.0 ng/mL (Unbound)
LLOQ 0.50 ng/mL20 pg/mL0.0800 ng/mL (Total) 0.0400 ng/mL (Unbound)
Precision (%CV) ≤11.3%<8.9%Within acceptance criteria
Accuracy 96.3 to 109.0%Within 12.0%Within acceptance criteria
Recovery ≥95.6%102.4%Not specified

Table 2: HPLC Methods for Lenvatinib Quantification

Parameter Method 1[4] Method 2[10]
Matrix Human PlasmaPharmaceutical Dosage Form
Linearity Range 5–1,000 ng/mL20–100 µg/mL
LLOQ 5 ng/mL1.46 µg/mL
Precision (%CV) <12.6%<2%
Accuracy Within 10.6%98–102%

Detailed Experimental Protocols

High-Sensitivity UHPLC-MS/MS Method for Free Lenvatinib Quantification[1]
  • Sample Preparation (Ultrafiltration):

    • Plasma samples are subjected to ultrafiltration using a Centrifree® ultrafiltration device to separate the free Lenvatinib from protein-bound Lenvatinib.

  • Solid-Phase Extraction (SPE):

    • The ultrafiltrate containing free Lenvatinib is loaded onto a conditioned and equilibrated Oasis® MCX µElution plate.

    • The plate is washed, and the analyte is eluted.

  • UHPLC-MS/MS Analysis:

    • Internal Standard: this compound is used as the internal standard.

    • Column: Acquity UPLC® BEH C18 column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Run Time: 6 minutes.

    • Ionization: Positive electrospray ionization (ESI+).

LC-MS/MS Method for Total Lenvatinib Quantification[2][3]
  • Sample Preparation (Protein Precipitation):

    • To 95 µL of plasma, 5 µL of working standard or QC solution is added.

    • Proteins are precipitated by the addition of an organic solvent (e.g., methanol containing the internal standard).

    • The sample is vortexed and centrifuged.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • Column: Synergi Fusion RP C18 column.

    • Mobile Phase: A gradient of ultrapure water with 0.10% formic acid and a mixture of methanol/isopropanol (90:10, v/v) with 0.10% formic acid.

    • Flow Rate: 0.60 mL/min.

    • Run Time: 4 minutes.

Visualizations

Signaling Pathways

Lenvatinib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases. The diagrams below illustrate the simplified signaling cascades of the three major pathways targeted by Lenvatinib.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Lenvatinib Lenvatinib PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Lenvatinib->VEGFR2 Inhibition Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Lenvatinib Lenvatinib PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Lenvatinib->FGFR Inhibition Proliferation Cell Proliferation, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAS_MAPK->Proliferation AKT->Proliferation RET_Signaling_Pathway Ligand Ligand (e.g., GDNF) RET RET Ligand->RET Lenvatinib Lenvatinib PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK Lenvatinib->RET Inhibition Proliferation Cell Proliferation, Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Lenvatinib_Quantification_Workflow Start Plasma Sample Collection Spike_IS Spike with Internal Standard (this compound) Start->Spike_IS Sample_Prep Sample Preparation Spike_IS->Sample_Prep PP Protein Precipitation (Standard Sensitivity) Sample_Prep->PP Routine Analysis SPE Solid-Phase Extraction (Enhanced Sensitivity) Sample_Prep->SPE Low Concentrations Expected Analysis LC-MS/MS Analysis PP->Analysis SPE->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Report Results Data_Processing->End

References

Lenvatinib-d4 purity issues and impact on quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding purity issues of Lenvatinib-d4 and its impact on quantification.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues encountered during the use of this compound as an internal standard in quantitative bioanalysis.

Issue 1: Inaccurate or Inconsistent Quantification Results

Symptoms:

  • High variability in quality control (QC) samples.

  • Poor accuracy and precision in calibration curves.

  • Inconsistent analyte/internal standard peak area ratios.

Possible Cause: The primary suspect is the purity of the this compound internal standard, specifically the presence of unlabeled Lenvatinib.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inaccurate Quantification start Inaccurate/Inconsistent Quantification Results check_purity Assess this compound Purity start->check_purity unlabeled_present Unlabeled Lenvatinib Detected? check_purity->unlabeled_present quantify_unlabeled Quantify Unlabeled Lenvatinib (see Protocol 1) unlabeled_present->quantify_unlabeled Yes other_issues Investigate Other Methodological Issues (e.g., matrix effects, extraction recovery) unlabeled_present->other_issues No correct_data Correct Data for Isotopic Contribution (see FAQ 3) quantify_unlabeled->correct_data source_new_is Source New Batch of This compound with Higher Purity quantify_unlabeled->source_new_is end Accurate Quantification Achieved correct_data->end source_new_is->end other_issues->end

Figure 1: Troubleshooting workflow for inaccurate quantification.
Issue 2: Unexpected Peaks in the this compound Chromatogram

Symptom:

  • Presence of additional peaks at or near the retention time of this compound.

Possible Causes:

  • Process-related impurities from the synthesis of this compound.

  • Degradation products of this compound.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Utilize high-resolution mass spectrometry (HRMS) to determine the accurate mass of the unexpected peaks. This can help in identifying potential elemental compositions and searching for known Lenvatinib-related impurities or degradation products.

  • Review Synthesis Route: If possible, review the synthetic route of the this compound lot . This may provide insights into potential starting materials, reagents, or byproducts that could be present as impurities.

  • Perform Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, light, heat) to see if the degradation products match the unexpected peaks observed in the original material.

  • Contact the Supplier: Reach out to the supplier of the this compound to inquire about known impurities and to obtain a certificate of analysis with detailed purity information.

Frequently Asked Questions (FAQs)

Q1: What are the most critical purity aspects of this compound for quantitative bioanalysis?

A1: The two most critical aspects are chemical purity and isotopic purity .

  • Chemical Purity: Refers to the absence of any other chemical entities, such as synthetic intermediates, byproducts, or degradation products.

  • Isotopic Purity: Refers to the percentage of this compound molecules that are indeed labeled with four deuterium atoms. The most significant isotopic impurity is the presence of the unlabeled analogue (Lenvatinib).

Q2: How does the presence of unlabeled Lenvatinib in my this compound internal standard affect my results?

A2: The presence of unlabeled Lenvatinib in the deuterated internal standard can lead to an overestimation of the analyte concentration.[1] This is because the mass spectrometer will detect the unlabeled Lenvatinib from the internal standard solution as part of the analyte signal, artificially inflating the analyte's peak area. This phenomenon is often referred to as isotopic crosstalk.

Q3: How can I correct for the contribution of unlabeled Lenvatinib from my internal standard?

A3: Correction can be done if the percentage of unlabeled Lenvatinib in the this compound is accurately known. The contribution to the analyte signal from the internal standard can be calculated and subtracted from the measured analyte response. However, the recommended best practice is to use an internal standard with the highest possible isotopic purity (typically ≥98%) to minimize the need for such corrections.[2]

Q4: What are the recommended analytical techniques to assess the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the accurate mass and elemental composition of this compound and to identify and quantify any unlabeled Lenvatinib or other impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration and to identify the positions of any residual protons. It is also a powerful tool for structural confirmation and identification of chemical impurities.[5]

  • Liquid Chromatography (LC) with UV and/or Mass Spectrometric Detection: To assess chemical purity by separating this compound from any non-isobaric impurities.

Quantitative Data Summary

The impact of unlabeled Lenvatinib impurity on the quantification of a low concentration sample is summarized below.

Percentage of Unlabeled Lenvatinib in this compoundTrue Analyte Concentration (ng/mL)Apparent Analyte Concentration (ng/mL)% Error
0.1%1.01.1+10%
0.5%1.01.5+50%
1.0%1.02.0+100%
2.0%1.03.0+200%
This table assumes a typical concentration of the internal standard and illustrates the potential for significant error, especially at the lower limit of quantification (LLOQ).

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound using LC-HRMS

1. Objective: To determine the percentage of unlabeled Lenvatinib present as an impurity in a this compound standard.

2. Materials:

  • This compound sample

  • Lenvatinib reference standard

  • LC-MS grade water, acetonitrile, and formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system

3. Method:

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Full scan from m/z 100-1000 with high resolution (>60,000)

    • Monitor the exact masses for the protonated molecules of Lenvatinib ([M+H]⁺) and this compound ([M+4D+H]⁺).

  • Data Analysis:

    • Extract the ion chromatograms for both Lenvatinib and this compound.

    • Integrate the peak areas for both species.

    • Calculate the percentage of unlabeled Lenvatinib using the following formula: % Unlabeled Lenvatinib = (Area_Lenvatinib / (Area_Lenvatinib + Area_this compound)) * 100

Signaling Pathways and Workflows

G cluster_1 Impact of Impure this compound on Bioanalytical Workflow cluster_2 MS Detection Detail sample_prep Sample Preparation (Analyte + Impure this compound) lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing analyte_signal Analyte Signal (from sample) is_signal This compound Signal impurity_signal Unlabeled Lenvatinib Signal (from IS) inaccurate_result Inaccurate Result (Overestimation of Analyte) data_processing->inaccurate_result impurity_signal->data_processing Contributes to Analyte Signal

Figure 2: Impact of impure this compound on the bioanalytical workflow.

References

Adjusting mass spectrometry parameters for optimal Lenvatinib detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the detection and quantification of Lenvatinib.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (precursor/product ions) for Lenvatinib in positive ion mode ESI-MS/MS?

A1: Lenvatinib readily forms a protonated molecule [M+H]⁺ in positive electrospray ionization. The most commonly used mass transition for quantification is m/z 427.1 → 370.0.[1][2] Additional qualifier transitions are often monitored for confirmation, such as m/z 427.6 → 371.0[3][4], as well as fragments at m/z 344.0 and 312.2.[5][6] The fragment at m/z 370.4 is considered the most intense daughter ion and is typically used as the quantifier.[5][6]

Q2: What is a suitable internal standard (IS) for Lenvatinib analysis?

A2: A stable isotope-labeled version of Lenvatinib, such as Lenvatinib-D4 or ²H₅-Lenvatinib, is the ideal internal standard.[1][2] These standards exhibit similar ionization efficiency and chromatographic behavior to the unlabeled drug, correcting for variations in sample preparation and instrument response. The mass transition for ²H₅-Lenvatinib is m/z 432.1 → 370.[1][2] If a stable isotope-labeled standard is unavailable, other compounds like propranolol have been used, with a transition of m/z 260.064 → 116.005.[3][4]

Q3: What are the common sample preparation techniques for Lenvatinib in plasma or serum?

A3: The most common methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation: This is a simple and rapid method.[5][6] Acetonitrile is frequently used as the precipitation solvent.[1][4]

  • Liquid-Liquid Extraction: LLE can provide a cleaner sample extract. A common solvent system is a mixture of ethyl acetate and dichloromethane.[7] Ethyl acetate alone has also been used.[2]

Q4: What are typical chromatographic conditions for Lenvatinib analysis?

A4: Reversed-phase chromatography is standard. C18 columns are widely used.[5][7] Gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate, is common to achieve good separation.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Lenvatinib Signal or Very Low Intensity 1. Incorrect mass transitions selected.2. Inefficient ionization.3. Poor extraction recovery.4. Instrument sensitivity issues.1. Verify the precursor ion (m/z 427.1) and product ion (m/z 370.0).2. Optimize source parameters: increase ion spray voltage, adjust nebulizer and heater gas flows, and optimize source temperature (typically around 500-550°C).[1][5]3. Evaluate your sample preparation method. For PPT, ensure complete protein removal. For LLE, try a different extraction solvent.4. Perform an instrument performance qualification (IPQ) to check sensitivity.
High Background Noise or Interfering Peaks 1. Matrix effects from the biological sample.2. Contamination from solvents or labware.3. Inadequate chromatographic separation.1. A cleaner sample preparation method like LLE or solid-phase extraction (SPE) may be necessary.[5] A stable isotope-labeled internal standard can help mitigate matrix effects.2. Use high-purity solvents (LC-MS grade) and ensure all tubes and vials are clean.3. Optimize the chromatographic gradient to better separate Lenvatinib from interfering compounds.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation.2. Incompatible mobile phase pH.3. Sample solvent mismatch with the mobile phase.1. Replace the analytical column.2. Lenvatinib has amino groups, so a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[1][5]3. Ensure the final sample solvent is similar in composition to the initial mobile phase conditions.
Inconsistent Results or Poor Reproducibility 1. Inconsistent sample preparation.2. Fluctuation in instrument performance.3. Instability of Lenvatinib in the sample.1. Ensure precise and consistent pipetting and vortexing during sample preparation. The use of an internal standard is crucial.[1]2. Allow the mass spectrometer to stabilize before running samples. Monitor system suitability throughout the run.3. Investigate the stability of Lenvatinib under your storage and handling conditions.[5][8]

Experimental Protocols & Data

Table 1: Mass Spectrometry Parameters for Lenvatinib Detection
ParameterInstrument 1 (Triple Quad 5500)[1]Instrument 2 (API 4000)[5]Instrument 3 (LCMS8050)[9]
Ionization Mode ESI PositiveESI PositiveESI Positive
Precursor Ion (m/z) 427.1[M+H]⁺Not Specified
Product Ion (m/z) 370.0370.4 (Quantifier), 312.2, 344.0 (Qualifiers)Not Specified
Declustering Potential (DP) 100 VNot SpecifiedNot Specified
Collision Energy (CE) 45 V40 VNot Specified
Ion Spray Voltage 5500 V5500 V4000 V
Source Temperature 500 °C550 °CNot Specified
Nebulizer Gas 50.0 psi50 psi3 L/min
Heater Gas 60.0 psi40 psi10 L/min
Table 2: Chromatographic Conditions for Lenvatinib Separation
ParameterMethod 1[1]Method 2[5]
Column XSelect HSS T3 (2.1 mm × 100 mm, 2.5 μm)Synergi-Fusion C18 (4 μm, 80 Å, 30 x 2 mm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetateUltrapure water with 0.10% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acidMethanol/isopropanol (90:10, v/v) with 0.10% formic acid
Flow Rate 0.25 mL/minNot Specified
Column Temperature 40 °C50 °C
Injection Volume 6 µLNot Specified
Elution Type GradientNot Specified

Visualizations

Lenvatinib_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions Lenvatinib_precursor Lenvatinib [M+H]⁺ m/z 427.1 Fragment1 Quantifier Ion m/z 370.0 Lenvatinib_precursor->Fragment1 Collision Energy Fragment2 Qualifier Ion 1 m/z 344.0 Lenvatinib_precursor->Fragment2 Collision Energy Fragment3 Qualifier Ion 2 m/z 312.2 Fragment2->Fragment3 Loss of Methoxy Group

Caption: Lenvatinib Fragmentation Pathway in MS/MS.

Lenvatinib_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample add_is Add Internal Standard (e.g., this compound) start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification end Final Concentration quantification->end

Caption: Lenvatinib Bioanalytical Workflow.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Lenvatinib: Deuterated Internal Standard vs. Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of a bioanalytical method for the multi-targeted tyrosine kinase inhibitor, Lenvatinib, using a deuterated internal standard (IS) against alternative analytical techniques. The data presented herein is supported by experimental protocols to aid in the selection of the most suitable method for pharmacokinetic and bioavailability studies.

Performance Comparison of Analytical Methods

The choice of an internal standard is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as a deuterated version of the analyte, is considered the gold standard due to its similar physicochemical properties to the analyte, resulting in improved accuracy and precision.

Below is a summary of the performance characteristics of an LC-MS/MS method utilizing a deuterated internal standard for Lenvatinib analysis compared to methods employing non-deuterated internal standards and a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

ParameterLC-MS/MS with Deuterated IS (Lenvatinib-d4)LC-MS/MS with Non-Deuterated IS (Propranolol)RP-HPLC with PDA Detector
Linearity Range 10.20 - 501.60 pg/mL[1]9.6 - 200 ng/mL[2][3]20 - 100 µg/mL[4]
Correlation Coefficient (r²) ≥ 0.995[1]> 0.997[2][3]0.999[4]
Intra-day Precision (% CV) 1.06 - 2.42%[1]< 6.7%[2][3]0.75% (Repeatability)[4]
Inter-day Precision (% CV) 0.03 - 0.55%[1]< 6.7%[2][3]0.31% (Reproducibility)[4]
Intra-day Accuracy 95.64 - 100.08%[1]95.8 - 108.3%[2][3]98 - 102%[4]
Inter-day Accuracy 97.16 - 100.07%[1]95.8 - 108.3%[2][3]98 - 102%[4]
Recovery Not explicitly stated66.8% for Lenvatinib[2][3]Not explicitly stated
Matrix Effect Not explicitly statedExtraction efficiency of 15.7% for Lenvatinib[2][3]Not applicable

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and clear understanding of the validation processes.

LC-MS/MS Method with Deuterated Internal Standard (this compound)

This method offers high sensitivity and specificity for the quantification of Lenvatinib in human plasma.[1]

Sample Preparation: A liquid-liquid extraction technique is employed to isolate Lenvatinib and the deuterated internal standard (LTD4) from the plasma matrix.

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18 (150×4.6 mm, 5 µ)[1]

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid (80:20 v/v)[1]

  • Flow Rate: 0.6 mL/min[1]

Mass Spectrometry Detection:

  • Ionization Mode: Positive ion electrospray ionization (ESI)[1]

  • MS/MS Transitions:

    • Lenvatinib: m/z 427.10 → 370.10[1]

    • This compound (IS): m/z 430.30 → 370.10[1]

Alternative Method 1: LC-MS/MS with Non-Deuterated Internal Standard (Propranolol)

This method provides an alternative for Lenvatinib quantification, though the use of a non-deuterated internal standard may introduce higher variability compared to a stable isotope-labeled standard.[2][3]

Sample Preparation: Protein precipitation with acetonitrile is used to extract Lenvatinib and the internal standard, propranolol, from plasma samples.[2][3]

Chromatographic Conditions:

  • Column: XTerra MS C18[2]

  • Mobile Phase: A gradient starting with 0.1% formic acid in water, with an increasing percentage of acetonitrile[2][3]

  • Flow Rate: 0.2 mL/min[2]

Mass Spectrometry Detection:

  • Ionization Mode: Positive ion electrospray ionization (ESI)[2][3]

  • MS/MS Transitions:

    • Lenvatinib: m/z 427.602 → 371.000[2][3]

    • Propranolol (IS): m/z 260.064 → 116.005[2][3]

Alternative Method 2: RP-HPLC with PDA Detector

This method represents a more accessible but less sensitive approach for the estimation of Lenvatinib, suitable for bulk drug and pharmaceutical dosage forms.[4]

Chromatographic Conditions:

  • Column: YMC C18 (4.6 x 150 mm, 5 µ)[4]

  • Mobile Phase: Isocratic mixture of water and methanol (30:70 v/v)[4]

  • Flow Rate: 0.6 ml/min[4]

  • Detection: PDA detector at 240 nm[4]

  • Injection Volume: 20 µl[4]

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the therapeutic action of Lenvatinib, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Lenvatinib bioanalysis using LC-MS/MS.

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer therapy by blocking several signaling pathways involved in tumor growth and angiogenesis.[5]

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways VEGFR VEGFR1-3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->Angiogenesis Proliferation Tumor Cell Proliferation FGFR->Proliferation PDGFR PDGFRα PDGFR->Proliferation KIT c-Kit KIT->Proliferation RET RET RET->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->KIT Lenvatinib->RET

Caption: Signaling pathways inhibited by Lenvatinib.

References

Lenvatinib vs. Sorafenib: A Comparative Analysis of In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for hepatocellular carcinoma (HCC), lenvatinib and sorafenib stand out as two prominent multi-kinase inhibitors. While both drugs have demonstrated clinical efficacy, their distinct kinase inhibition profiles translate to differences in in vitro potency and mechanisms of action. This guide provides a detailed comparison of their in vitro performance, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Data Presentation: Head-to-Head Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of lenvatinib and sorafenib in various HCC cell lines, including those resistant to sorafenib.

Cell LineDrugIC50 (µM)Reference
Sorafenib-Sensitive
Huh-7Sorafenib2.33 ± 0.22[1]
Lenvatinib9.91 ± 0.95[1]
Hep-3BSorafenib2.75 ± 0.44[1]
Lenvatinib2.79 ± 0.19[1]
Sorafenib-Resistant
Huh-7SRSorafenib6.76 ± 0.48[1]
Lenvatinib10.56 ± 0.73[1]
Hep-3BSRSorafenib7.73 ± 0.27[1]
Lenvatinib27.49 ± 3.01[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Key Signaling Pathways Targeted by Lenvatinib and Sorafenib

Lenvatinib and sorafenib exert their anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, angiogenesis, and survival. Lenvatinib is a multi-kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.[1] Sorafenib also inhibits multiple kinases, including VEGFR, PDGFR, and Raf kinases.[2]

Signaling_Pathways cluster_Lenvatinib Lenvatinib Inhibition cluster_Sorafenib Sorafenib Inhibition cluster_Downstream Downstream Signaling Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT_RET KIT/RET Lenvatinib->KIT_RET AKT AKT VEGFR->AKT RAS RAS FGFR->RAS PDGFRa->AKT KIT_RET->RAS Sorafenib Sorafenib VEGFR_S VEGFR Sorafenib->VEGFR_S PDGFR_S PDGFR Sorafenib->PDGFR_S RAF Raf Kinases Sorafenib->RAF VEGFR_S->AKT PDGFR_S->AKT MEK MEK RAF->MEK RAS->RAF ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT->Proliferation

Figure 1: Targeted signaling pathways of Lenvatinib and Sorafenib.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to compare the potency of lenvatinib and sorafenib.

Cell Viability Assay (MTT/CCK-8)

This assay is used to assess the cytotoxic effects of the drugs on cancer cell lines and to determine the IC50 values.

Cell_Viability_Workflow A 1. Seed HCC cells in 96-well plates B 2. Treat cells with varying concentrations of Lenvatinib or Sorafenib A->B C 3. Incubate for 48-96 hours B->C D 4. Add MTT or CCK-8 reagent C->D E 5. Incubate to allow for formazan crystal formation (MTT) or color change (CCK-8) D->E F 6. Solubilize formazan crystals (if using MTT) E->F G 7. Measure absorbance using a microplate reader F->G H 8. Calculate cell viability and determine IC50 values G->H

Figure 2: Experimental workflow for the cell viability assay.

Protocol Steps:

  • Cell Seeding: Plate hepatocellular carcinoma (HCC) cells (e.g., Huh-7, Hep-3B) in 96-well plates at a density of 1 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of lenvatinib or sorafenib. A negative control (e.g., DMSO) should be included.

  • Incubation: Incubate the plates for a specified period, typically 48 to 96 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement:

    • For MTT assay: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • For CCK-8 assay: No solubilization step is needed.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values by plotting a dose-response curve.

Conclusion

The in vitro data demonstrates that both lenvatinib and sorafenib exhibit potent anti-proliferative effects against HCC cell lines. Notably, lenvatinib's efficacy extends to some sorafenib-resistant cell lines, suggesting a potential role in overcoming acquired resistance. This difference in potency can be attributed to their distinct kinase inhibition profiles, with lenvatinib showing strong activity against FGFRs in addition to VEGFRs.[1][3] The choice between these agents in a research or clinical setting may be guided by the specific molecular characteristics of the tumor and the desire to target particular signaling pathways.

References

Comparative pharmacokinetic study of Lenvatinib in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, across several species, including humans, monkeys, rats, and mice. The data presented is essential for the extrapolation of preclinical findings to clinical trial design and for understanding the disposition of this anti-cancer agent.

Comparative Pharmacokinetic Parameters of Lenvatinib

The following table summarizes the key pharmacokinetic parameters of Lenvatinib following oral administration in various species. These parameters are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

ParameterHumanMonkey (Cynomolgus)Rat (Sprague-Dawley)Mouse (ICR)
Dose (mg/kg) ~0.34 (24 mg/70 kg)333
Cmax (ng/mL) 210 - 520[1]1380 ± 2026170 ± 10301970
Tmax (hr) 1 - 4[2][3][4]1.0 (1.0 - 2.0)0.5 (0.5 - 1.0)1.0 (0.5 - 1.0)
AUC₀-inf (ng·h/mL) 1610 - 6960[1]5110 ± 89120700 ± 22005600
Terminal Half-life (t½) (hr) ~28[2][3][4]3.33 ± 0.433.61 ± 0.351.74
Oral Bioavailability (%) ~85%78.4 ± 13.768.7 ± 7.364.4

Data for monkey, rat, and mouse are from Mizuo & Mano, 2023.[5] Human data is compiled from multiple clinical studies.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing standardized and validated methodologies. Below is a representative experimental protocol for a comparative pharmacokinetic study of Lenvatinib.

Animal Studies (Mouse, Rat, Monkey)

1. Animal Handling and Dosing:

  • Male ICR mice, Sprague-Dawley rats, and cynomolgus monkeys were used.[5]

  • Animals were fasted overnight prior to oral administration of Lenvatinib.

  • Lenvatinib was formulated as a suspension and administered via oral gavage.[5]

2. Sample Collection:

  • Blood samples were collected serially from a suitable vein (e.g., tail vein in rodents, femoral vein in monkeys) at predetermined time points post-dosing.[5]

  • For monkeys, typical collection time points were pre-dose, and at 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]

  • Plasma was separated by centrifugation and stored at -20°C or lower until analysis.

3. Bioanalytical Method:

  • Plasma concentrations of Lenvatinib were determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[5]

  • The method involved protein precipitation to extract the drug from the plasma matrix.

  • The lower limit of quantification was typically around 5 ng/mL.[5]

Human Studies

1. Study Population and Dosing:

  • Studies were conducted in adult patients with various types of solid tumors.

  • Lenvatinib was administered orally as capsules, typically at a dose of 24 mg once daily.[4]

2. Sample Collection:

  • Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points post-dose on day 1 and at steady-state (e.g., day 15).

  • A typical sampling schedule would include pre-dose, 1, 2, 4, 8, and 24 hours post-dose.

3. Bioanalytical Method:

  • Plasma concentrations of Lenvatinib were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.

Visualizing the Data and Processes

To further aid in the understanding of Lenvatinib's mechanism and the experimental procedures, the following diagrams have been generated.

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR Proliferation Cell Proliferation FGFR->Proliferation PDGFR PDGFR PDGFR->Proliferation KIT KIT KIT->Proliferation RET RET RET->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Lenvatinib->PDGFR Inhibits Lenvatinib->KIT Inhibits Lenvatinib->RET Inhibits Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Angiogenesis->Tumor_Growth

Caption: Lenvatinib's mechanism of action, inhibiting multiple receptor tyrosine kinases.

Lenvatinib_PK_Workflow cluster_in_vivo In-Vivo Phase cluster_in_vitro In-Vitro Phase cluster_data_analysis Data Analysis Dosing Oral Dosing (Suspension) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation Processing->Extraction Analysis HPLC-UV or LC-MS/MS Analysis Extraction->Analysis Quantification Concentration Determination Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc

References

Lenvatinib LC-MS/MS Assay: A Comparative Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lenvatinib, establishing a robust, reliable, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is paramount. A critical aspect of this assay validation is the determination of its linearity and analytical range. This guide provides a comparative overview of published LC-MS/MS methods for the quantification of Lenvatinib in human plasma, with a focus on these key validation parameters.

Comparison of Linearity and Range for Lenvatinib LC-MS/MS Assays

The following table summarizes the linearity and range of several published LC-MS/MS methods for the quantification of Lenvatinib in human plasma. This allows for a direct comparison of the analytical performance of different methodologies.

Linearity RangeLLOQULOQCorrelation Coefficient (r²)Reference
0.50–2000 ng/mL0.50 ng/mL2000 ng/mL≥0.9968[1]
1–1000 ng/mL1 ng/mL1000 ng/mLNot Reported[2]
0.2–1000 ng/mL0.2 ng/mL1000 ng/mLNot Reported
9.6–200 ng/mL9.6 ng/mL200 ng/mL>0.997[3][4]
5.00–2000 ng/mL (DBS)5.00 ng/mL2000 ng/mL≥0.998
10.20–501.60 pg/mL10.20 pg/mL501.60 pg/mL≥0.995
28–1120 ng/mL28 ng/mL1120 ng/mL0.999

DBS: Dried Blood Spot

Experimental Workflow for Lenvatinib LC-MS/MS Assay

The following diagram illustrates a typical experimental workflow for the quantification of Lenvatinib in human plasma using LC-MS/MS.

Lenvatinib_LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Human Plasma Sample IS Internal Standard Addition Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (Reversed-Phase Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Calibration Calibration Curve (Linear Regression) Quantification->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: A generalized workflow for Lenvatinib LC-MS/MS bioanalysis.

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for replicating or adapting a published method. Below are the detailed methodologies from some of the cited studies.

Method 1: Range of 0.50–2000 ng/mL[1]
  • Sample Preparation: Protein precipitation. To 95 µL of human plasma, 5 µL of the working solution was added.

  • Chromatography:

    • Column: Synergi Fusion RP C18.

    • Mobile Phase: Not explicitly detailed in the provided abstract.

    • Run Time: 4 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Not explicitly detailed in the provided abstract.

    • Detection: Tandem mass spectrometry (MS/MS).

Method 2: Range of 9.6–200 ng/mL[3][4]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography:

    • Column: XTerra MS C18.[3][4]

    • Mobile Phase: A gradient starting with 0.1% formic acid in water, with an increasing percentage of acetonitrile.[3][4]

    • Flow Rate: 0.2 mL/min.[3][4]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[3][4]

    • Detection: Tandem mass spectrometry (MS/MS).[3][4]

    • MRM Transitions: Lenvatinib: m/z 427.602 > 371.000; Internal Standard (Propranolol): m/z 260.064 > 116.005.[3]

Method 3: Range of 1–1000 ng/mL[2]
  • Sample Preparation: Not explicitly detailed in the provided abstract.

  • Chromatography:

    • Column: X-Terra RP18 (50 × 2.1 mm, 3.5 µm).[2]

    • Mobile Phase: Isocratic elution with methanol–water (10:90, v/v) containing 0.1% of formic acid.[2]

    • Flow Rate: 0.15 mL/min.[2]

    • Column Temperature: 35°C.[2]

    • Run Time: 3 minutes.[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization.[2]

    • Detection: Tandem mass spectrometry (MS/MS).[2]

Method 4: Range of 10.20–501.60 pg/mL[6]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography:

    • Column: Zorbax Eclipse XDB-C18 (150×4.6 mm, 5 μ).[5]

    • Mobile Phase: Isocratic elution with acetonitrile:0.1% formic acid (80:20 v/v).[5]

    • Flow Rate: 0.6 mL/minutes.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode using a turbolon spray.[5]

    • Detection: Tandem mass spectrometry (MS/MS).[5]

    • MRM Transitions: Lenvatinib: m/z 427.10 → 370.10; Internal Standard (LTD4): m/z 430.30 → 370.10.[5]

The selection of an appropriate LC-MS/MS method for Lenvatinib quantification will depend on the specific requirements of the study, including the desired sensitivity, the sample matrix, and the available instrumentation. The data and protocols presented in this guide offer a valuable starting point for researchers to compare and select the most suitable assay for their needs.

References

Lenvatinib Quantification: A Comparative Analysis of Accuracy and Precision with Lenvatinib-d4

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of the targeted anticancer drug Lenvatinib is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal dosing and patient safety. A sensitive, rapid, and cost-effective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Lenvatinib-d4 as an internal standard has demonstrated high accuracy and precision. This guide provides a comparative overview of this method with other validated analytical techniques for Lenvatinib quantification, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The use of a deuterated internal standard like this compound is considered the gold standard in LC-MS/MS bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, Lenvatinib, ensuring similar behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.

ParameterLC-MS/MS with this compound[1][2]LC-MS/MS with Propranolol ISLC-MS/MS with Carfilzomib IS[3]RP-HPLC with UV Detection[4][5]
Linearity Range 0.50–2000 ng/mL9.6-200 ng/mL10% to 200% of rat plasma concentration30-150 µg/mL
Correlation Coefficient (R²) ≥0.9968>0.9970.9990.999
Lower Limit of Quantification (LLOQ) 0.50 ng/mL9.6 ng/mLNot specified9.92 µg/mL
Intra-day Precision (CV%) ≤11.3%<6.7%Within USFDA guidelines1.0%
Inter-day Precision (CV%) ≤11.3%<6.7%Within USFDA guidelinesNot specified
Intra-day Accuracy (%) 96.3 to 109.0%95.8-108.3%Within USFDA guidelinesNot specified
Inter-day Accuracy (%) 98.0 to 108%95.8-108.3%Within USFDA guidelinesNot specified
Recovery (%) ≥95.6%66.8%Within USFDA guidelines100.4%

Table 1: Comparison of Validation Parameters for Different Lenvatinib Quantification Methods. This table summarizes the key performance characteristics of various analytical methods for Lenvatinib quantification, highlighting the superior sensitivity of the LC-MS/MS method using this compound.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results.

LC-MS/MS Method with this compound Internal Standard [1]

  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation: Achieved on a Synergi Fusion RP C18 column. The total run time is 4 minutes.[1]

  • Mobile Phase: A gradient of ultrapure water with 0.10% formic acid (v/v) (eluent A) and methanol/isopropanol (90:10, v/v) with 0.10% of formic acid (v/v) (eluent B). The gradient starts at 5% B, increases to 98% B in 1.50 minutes, is held for 1.15 minutes, and then returns to initial conditions.[1]

  • Flow Rate: 0.60 mL/min.[1]

  • Column Temperature: 50 °C.[1]

  • Detection: Tandem mass spectrometry.

LC-MS/MS Method with Propranolol Internal Standard

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Separation: Performed on a XTerra MS C18 column.

  • Mobile Phase: A gradient starting with 0.1% formic acid in water, followed by an increasing percentage of acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Detection: Tandem mass spectrometry with positive ion electrospray ionization. The MS-MS ion transitions monitored were 427.602>371.000 for lenvatinib and 260.064>116.005 for the internal standard, propranolol.

RP-HPLC Method with UV Detection [4][5]

  • Chromatographic Separation: Accomplished using a Thermosil C18 column (4.5×150 mm, 5.0 µm).[4]

  • Mobile Phase: A mixture of methanol and water (65:35% v/v).[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Detection: UV detection at a wavelength of 265 nm.[4]

  • Retention Time: Approximately 4.35 minutes.[4]

Visualizing the Workflow and Concepts

To better illustrate the processes and principles involved in Lenvatinib quantification, the following diagrams are provided.

Lenvatinib Quantification Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection Supernatant_Collection->Injection Chromatographic_Column Chromatographic Column (e.g., C18) Injection->Chromatographic_Column Separation Separation of Lenvatinib and IS Chromatographic_Column->Separation Ionization Ionization (e.g., ESI+) Separation->Ionization Mass_Analyzer Tandem Mass Analyzer (MS/MS) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Experimental workflow for Lenvatinib quantification using LC-MS/MS.

Accuracy_vs_Precision cluster_HighAccuracy_HighPrecision High Accuracy, High Precision cluster_HighAccuracy_LowPrecision High Accuracy, Low Precision cluster_LowAccuracy_HighPrecision Low Accuracy, High Precision cluster_LowAccuracy_LowPrecision Low Accuracy, Low Precision HA_HP_1 HA_HP_1 HA_HP_2 HA_HP_2 HA_HP_3 HA_HP_3 HA_HP_4 HA_HP_4 Target_1 HA_LP_1 HA_LP_1 HA_LP_2 HA_LP_2 HA_LP_3 HA_LP_3 HA_LP_4 HA_LP_4 Target_2 LA_HP_1 LA_HP_1 LA_HP_2 LA_HP_2 LA_HP_3 LA_HP_3 LA_HP_4 LA_HP_4 Target_3 LA_LP_1 LA_LP_1 LA_LP_2 LA_LP_2 LA_LP_3 LA_LP_3 LA_LP_4 LA_LP_4 Target_4

Caption: Conceptual diagram illustrating accuracy versus precision in analytical measurements.

References

Incurred Sample Reanalysis: A Comparative Guide for Lenvatinib in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of clinical drug development, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical component of bioanalytical method validation, verifying the accuracy of pharmacokinetic data from study subjects. This guide provides a comparative overview of ISR for Lenvatinib, a multi-kinase inhibitor, contextualized with data from other tyrosine kinase inhibitors and regulatory standards.

Understanding Incurred Sample Reanalysis

ISR is a process mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to confirm the reproducibility of bioanalytical methods using samples from dosed subjects.[1] Unlike calibration standards and quality control samples prepared in a clean matrix, incurred samples contain the parent drug and its metabolites, and can be influenced by factors such as protein binding and individual patient differences.[2] The standard acceptance criterion for small molecules like Lenvatinib is that for at least two-thirds (67%) of the re-analyzed samples, the percentage difference between the initial and repeat measurements should be within ±20% of their mean.[2]

Comparative Analysis of Incurred Sample Reanalysis Data

While specific ISR data from large-scale pivotal clinical trials are often not publicly disclosed, available data from bioanalytical validation studies provide insights into the performance of the assays used for Lenvatinib and its counterparts.

DrugNumber of Samples Re-analyzedAcceptance CriteriaPercentage of Samples Meeting CriteriaSource
Lenvatinib 14±20%All samples within acceptance limits[3]
Cabozantinib 64±20%100%(From a study supporting a Phase III trial)

For other prominent tyrosine kinase inhibitors such as Sorafenib, Sunitinib, Regorafenib, Axitinib, and Pazopanib, regulatory documents from the FDA and EMA confirm that the bioanalytical methods used in their respective clinical trials were fully validated in accordance with established guidelines, which includes the requirement for ISR. However, specific quantitative ISR results from these pivotal trials are not detailed in the publicly accessible assessment reports.

Experimental Protocols for Lenvatinib Bioanalysis

The quantification of Lenvatinib in plasma or serum during clinical trials is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

Sample Preparation: A common method for sample preparation is protein precipitation. This involves adding a solvent like acetonitrile to a plasma sample to precipitate proteins, followed by centrifugation to separate the protein-free supernatant containing Lenvatinib. Other methods such as liquid-liquid extraction or solid-phase extraction may also be employed.[5]

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Lenvatinib is separated from other components on a reverse-phase column, such as a C18 column. A mobile phase consisting of a mixture of an aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the drug from the column.[4][6]

Mass Spectrometric Detection: Following chromatographic separation, Lenvatinib is detected using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for Lenvatinib and an internal standard, which allows for highly selective and sensitive quantification.[4][5]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the Lenvatinib signaling pathway and the general workflow of incurred sample reanalysis.

Lenvatinib Signaling Pathway cluster_receptors Receptor Tyrosine Kinases VEGFR VEGFR 1-3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR 1-4 FGFR->Angiogenesis TumorGrowth Tumor Growth & Proliferation FGFR->TumorGrowth PDGFRa PDGFRα PDGFRa->TumorGrowth KIT KIT KIT->TumorGrowth RET RET RET->TumorGrowth Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Angiogenesis->TumorGrowth

Lenvatinib's multi-targeted inhibition of key signaling pathways.

Incurred_Sample_Reanalysis_Workflow cluster_initial_analysis Initial Bioanalysis cluster_isr Incurred Sample Reanalysis cluster_evaluation Evaluation A Clinical Sample Collection B Sample Analysis (Batch 1) A->B C Report Initial Concentration B->C D Select Subset of Samples for ISR C->D E Re-analyze Samples (Batch 2) D->E F Report Re-analyzed Concentration E->F G Compare Initial & Re-analyzed Concentrations F->G H Calculate % Difference G->H I Within ±20%? H->I J ≥67% of Samples Pass? I->J K ISR Passes: Method is Reproducible J->K Yes L ISR Fails: Investigate Discrepancy J->L No

A generalized workflow for the incurred sample reanalysis process.

References

A Researcher's Guide to Internal Standards for Lenvatinib Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of stable isotope-labeled versus structural analog internal standards for the accurate quantification of Lenvatinib in biological matrices.

For researchers, scientists, and professionals in drug development, the precise quantification of Lenvatinib is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of this potent multi-targeted tyrosine kinase inhibitor. The choice of an internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides a comprehensive comparison of commonly used internal standards for Lenvatinib analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from published studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The consensus in bioanalytical chemistry is that a stable isotope-labeled (SIL) internal standard is the preferred choice for LC-MS/MS quantification.[1] A SIL IS, such as Lenvatinib-d4, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-perfect chemical mimicry allows it to track the analyte through the entire analytical process, from extraction to ionization, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2][3]

The Practical Alternative: Structural Analog Internal Standards

While SIL internal standards are ideal, their availability and cost can be prohibitive. In such cases, structural analogs—compounds with similar chemical properties to the analyte—are often employed. For Lenvatinib analysis, several structural analogs have been successfully used, including Propranolol, Erlotinib, Carfilzomib, and Methotrexate.[4][5][6] However, it is crucial to recognize that structural analogs may not perfectly mirror the analyte's behavior, potentially leading to less accurate and precise results, especially in the presence of significant matrix effects or variable recovery.[2]

Quantitative Performance Comparison

The following tables summarize the quantitative performance of various LC-MS/MS methods for Lenvatinib analysis, categorized by the type of internal standard used. The data is compiled from different studies, and direct comparison should be made with consideration of the varying experimental conditions.

Table 1: Performance of Lenvatinib Analysis using a Stable Isotope-Labeled Internal Standard (this compound)

ParameterReported PerformanceReference
Linearity Range 0.50–2000 ng/mL[7]
10.20-501.60 pg/mL[5]
Correlation Coefficient (r²) ≥0.9968[7]
≥0.995[5]
Accuracy 96.3% to 109.0%[7]
95.64% to 100.08% (Intra-day)[5]
97.16% to 100.07% (Inter-day)[5]
Precision (%CV) ≤11.3%[7]
1.06% to 2.42% (Intra-day)[5]
0.03% to 0.55% (Inter-day)[5]
Recovery ≥95.6%[7]
Matrix Effect (%CV) ≤2.8% (IS normalized)[7]

Table 2: Performance of Lenvatinib Analysis using Structural Analog Internal Standards

Internal StandardLinearity Range (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Reference
Propranolol 9.6–200>0.99795.8–108.3<6.766.8[4]
Methotrexate 28–11200.999-2.6694.76[6]
Carfilzomib 10-200% of nominal0.999Within USFDA guidelinesWithin USFDA guidelinesWithin USFDA guidelines[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for Lenvatinib analysis using both a stable isotope-labeled and a structural analog internal standard.

Protocol 1: Lenvatinib Analysis using this compound as Internal Standard

1. Sample Preparation (Protein Precipitation) [7]

  • To 100 µL of human plasma, add 500 µL of a cold internal standard working solution (this compound in an organic solvent).

  • Vortex-mix for 10 seconds to precipitate plasma proteins.

  • Centrifuge at 16,200 x g for 25 minutes at 4°C.

  • Transfer the clear supernatant to an auto-sampler vial for analysis.

2. Liquid Chromatography [7]

  • Column: Synergi Fusion RP C18 (4 µm, 80 Å, 30 x 2 mm)

  • Mobile Phase A: 0.10% Formic acid in ultrapure water (v/v)

  • Mobile Phase B: 0.10% Formic acid in methanol/isopropanol (90:10, v/v)

  • Flow Rate: Gradient elution

  • Column Temperature: 50°C

  • Injection Volume: 4 µL

3. Mass Spectrometry [7]

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray (ESI+)

  • MRM Transitions:

    • Lenvatinib: m/z 427.1 → 370.1

    • This compound: m/z 431.1 → 370.1

Protocol 2: Lenvatinib Analysis using Propranolol as Internal Standard

1. Sample Preparation (Protein Precipitation) [4]

  • To a plasma sample, add acetonitrile containing the internal standard (Propranolol).

  • Vortex to mix and precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for injection.

2. Liquid Chromatography [4]

  • Column: XTerra MS C18

  • Mobile Phase: Gradient elution starting with 0.1% formic acid in water, followed by an increasing percentage of acetonitrile.

  • Flow Rate: 0.2 mL/min

3. Mass Spectrometry [4]

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray (ESI+)

  • MRM Transitions:

    • Lenvatinib: m/z 427.602 → 371.000

    • Propranolol: m/z 260.064 → 116.005

Visualizing Methodologies and Mechanisms

To further clarify the experimental workflow and the pharmacological context of Lenvatinib, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS in Acetonitrile (500 µL) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge (16,200 x g, 25 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant autosampler Autosampler Injection (4 µL) supernatant->autosampler Analysis lc_column LC Separation (C18 Column) autosampler->lc_column ms_detect MS/MS Detection (ESI+, MRM) lc_column->ms_detect data data ms_detect->data Data Acquisition & Processing

Experimental workflow for Lenvatinib analysis.

Lenvatinib exerts its therapeutic effect by inhibiting several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.

Lenvatinib_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway VEGFR->Ras_Raf_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis FGFR->Ras_Raf_MEK_ERK FGFR->PI3K_AKT PDGFRa->Ras_Raf_MEK_ERK PDGFRa->PI3K_AKT Proliferation ↓ Tumor Cell Proliferation Ras_Raf_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Lenvatinib's mechanism of action.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a quantitative bioanalytical method for Lenvatinib. The available data strongly supports the use of a stable isotope-labeled internal standard, such as this compound, as the gold standard for achieving the highest accuracy and precision. A SIL IS effectively compensates for variability in sample processing and matrix effects, ensuring the reliability of pharmacokinetic and clinical data.

While structural analogs offer a more cost-effective alternative and can provide acceptable performance, they must be rigorously validated to ensure they adequately track the analyte under the specific experimental conditions. Researchers should be particularly cautious of potential differences in extraction recovery and ionization efficiency between the analyte and a structural analog IS. Ultimately, the choice of internal standard should be guided by the specific requirements of the study, with a clear understanding of the trade-offs between cost and analytical performance.

References

Lenvatinib In Vitro Drug-Drug Interaction Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lenvatinib is an oral multi-tyrosine kinase inhibitor approved for the treatment of several types of cancer. Understanding its potential for drug-drug interactions (DDIs) is crucial for safe and effective clinical use. This guide provides a comprehensive overview of the in vitro DDI studies of lenvatinib, focusing on its interactions with cytochrome P450 (CYP) enzymes and drug transporters. The information is compiled from publicly available regulatory documents and scientific literature to support researchers and drug development professionals in their evaluation of lenvatinib.

Cytochrome P450 (CYP) Interactions

Lenvatinib's potential to inhibit or induce CYP enzymes, the major family of drug-metabolizing enzymes, has been evaluated in a series of in vitro studies.

CYP Inhibition

The inhibitory potential of lenvatinib on various CYP isoforms was assessed using human liver microsomes (HLM). Lenvatinib demonstrated weak direct inhibitory effects on most CYPs, with a more pronounced, time-dependent inhibition of CYP3A4 and reversible inhibition of CYP2C8.[1]

Data Summary: Lenvatinib Inhibition of CYP Enzymes in Human Liver Microsomes

CYP IsoformInhibition ParameterValue (μM)Notes
CYP1A2IC50>100Weak inhibition[1]
CYP2A6IC50>100Virtually no inhibitory effect[1]
CYP2B6IC50>100Weak inhibition[1]
CYP2C8IC5010.1Reversible inhibition[1]
CYP2C9IC50>100Weak inhibition[1]
CYP2C19IC50>100Weak inhibition[1]
CYP2D6IC50>100Weak inhibition[1]
CYP2E1IC50>100Virtually no inhibitory effect[1]
CYP3AIC50>100Weak direct inhibition[1]
CYP3AK_I72.3Time-dependent inhibition[1]
CYP3Ak_inact5.01 hr⁻¹Time-dependent inhibition[1]

Experimental Protocol: CYP Inhibition Assay

The assessment of CYP inhibition by lenvatinib was conducted using pooled human liver microsomes. The experimental design typically involves the following steps:

  • Incubation: Lenvatinib, at various concentrations, is incubated with human liver microsomes in the presence of a specific probe substrate for each CYP isoform.

  • Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Metabolite Quantification: Following a defined incubation period, the reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of lenvatinib is compared to the vehicle control to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) and inactivation rate constant (kinact) for time-dependent inhibition. For time-dependent inhibition studies, a pre-incubation of lenvatinib with microsomes and NADPH is performed before the addition of the probe substrate.[1]

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubation_Mix Incubation Mixture HLM->Incubation_Mix Lenvatinib Lenvatinib (Multiple Concentrations) Lenvatinib->Incubation_Mix Probe_Substrate CYP Isoform-Specific Probe Substrate Probe_Substrate->Incubation_Mix NADPH NADPH-Regenerating System Incubation_Mix->NADPH Initiate Reaction LC_MS LC-MS/MS Analysis NADPH->LC_MS Terminate & Quantify Metabolite Data_Analysis IC50 / Ki Determination LC_MS->Data_Analysis

Experimental workflow for in vitro CYP inhibition assay.

CYP Induction

The potential of lenvatinib to induce the expression of CYP enzymes was evaluated in cultured human hepatocytes. The results suggest a low potential for clinically significant CYP induction.

Data Summary: Lenvatinib Induction of CYP Enzymes in Cultured Human Hepatocytes

CYP IsoformEndpointLenvatinib Concentration (μM)Result
CYP1A1Enzyme Activity & mRNA ExpressionUp to 3No effect observed[1]
CYP1A2Enzyme Activity & mRNA ExpressionUp to 3No effect observed[1]
CYP2B6Enzyme Activity & mRNA ExpressionUp to 3No effect observed[1]
CYP2C9Enzyme Activity & mRNA ExpressionUp to 3No effect observed[1]
CYP3AEnzyme ActivityUp to 3Tendency to increase (≤1.54-fold)[1]
CYP3A4mRNA ExpressionUp to 3Tendency to increase (≤1.65-fold)[1]

Note: Emax and EC50 values were not reported in the available documentation, likely due to the weak induction signal observed.

Experimental Protocol: CYP Induction Assay

The evaluation of CYP induction by lenvatinib was performed using primary cultures of human hepatocytes. A typical experimental protocol is as follows:

  • Cell Culture: Cryopreserved or fresh human hepatocytes are cultured to form a confluent monolayer.

  • Treatment: The hepatocytes are treated with various concentrations of lenvatinib, a vehicle control, and known positive control inducers for several consecutive days, with daily media changes.

  • Endpoint Assessment: Following the treatment period, the induction of CYP enzymes is assessed by measuring either the enzyme activity using specific probe substrates or the mRNA expression levels using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: The fold-change in enzyme activity or mRNA expression relative to the vehicle control is calculated to determine the induction potential. For compounds showing a concentration-dependent increase, the maximal induction effect (Emax) and the concentration that produces half of the maximal effect (EC50) can be determined.

CYP_Induction_Workflow cluster_culture Cell Culture & Treatment cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Hepatocytes Cultured Human Hepatocytes Treatment Treat with Lenvatinib, Vehicle & Positive Controls (Multiple Days) Hepatocytes->Treatment Activity Enzyme Activity Assay (Probe Substrates) Treatment->Activity mRNA mRNA Expression Analysis (qRT-PCR) Treatment->mRNA Fold_Change Calculate Fold-Change vs. Vehicle Control Activity->Fold_Change mRNA->Fold_Change Emax_EC50 Determine Emax & EC50 (if applicable) Fold_Change->Emax_EC50

Experimental workflow for in vitro CYP induction assay.

Drug Transporter Interactions

Lenvatinib has been evaluated as both a substrate and an inhibitor of key drug transporters. These studies are essential for predicting its impact on the pharmacokinetics of co-administered drugs and understanding its own disposition.

Lenvatinib as a Transporter Substrate

In vitro studies have identified lenvatinib as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] It was not found to be a substrate for several major uptake transporters.[2][3]

Data Summary: Lenvatinib as a Substrate of Drug Transporters

TransporterSubstrate Status
P-gp (MDR1)Yes[1][2]
BCRPYes[1][2]
OAT1No[2][3]
OAT3No[2][3]
OCT1No[2][3]
OCT2No[2][3]
OATP1B1No[2][3]
OATP1B3No[2][3]
BSEPNo[2][3]
Lenvatinib as a Transporter Inhibitor

The inhibitory potential of lenvatinib against various drug transporters has been characterized. Lenvatinib showed inhibitory effects on several transporters, with IC50 values in the micromolar range.

Data Summary: Lenvatinib Inhibition of Drug Transporters

TransporterIC50 (μM)Notes
P-gp (MDR1)13.9[4]Minimal or no inhibitory activities toward P-gp-mediated transport activities (IC50 >30 μM) was also reported.[1]
BCRP>30Minimal or no inhibitory activities toward BCRP-mediated transport activities.[1]
OAT124[3]
OAT34[3]
OCT116[3]
OCT219[3]
OATP1B110[3]
OATP1B311[3]
BSEP>30[3]
MRP2>100No significant inhibition observed.[4]

Experimental Protocol: Transporter Inhibition Assay

In vitro transporter inhibition assays are typically conducted using membrane vesicles or cell lines overexpressing a specific transporter. The general procedure is as follows:

  • Test System: Membrane vesicles or cells overexpressing the transporter of interest are used.

  • Incubation: The test system is incubated with a specific probe substrate for the transporter in the presence and absence of various concentrations of lenvatinib.

  • Transport Measurement: The uptake of the probe substrate into the vesicles or cells is measured, often using radiolabeled substrates or fluorescent dyes.

  • Data Analysis: The rate of transport in the presence of lenvatinib is compared to the control to determine the IC50 value, which represents the concentration of lenvatinib required to inhibit 50% of the transporter activity.

Transporter_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Test_System Transporter-Expressing Membrane Vesicles or Cells Incubation_Mix Incubation Test_System->Incubation_Mix Lenvatinib Lenvatinib (Multiple Concentrations) Lenvatinib->Incubation_Mix Probe_Substrate Transporter-Specific Probe Substrate Probe_Substrate->Incubation_Mix Measurement Measure Probe Substrate Transport Incubation_Mix->Measurement IC50_Calc Calculate IC50 Value Measurement->IC50_Calc

Experimental workflow for in vitro transporter inhibition assay.

Conclusion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.